(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Description
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Properties
Molecular Formula |
C8H8BN3O2 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(1-pyridin-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6,13-14H |
InChI Key |
GTVPJLFQTKBNRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Chemical Properties and Application Workflows of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic Acid
Executive Summary
1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid is a highly versatile, yet chemically complex, building block utilized extensively in medicinal chemistry, fragment-based drug discovery (FBDD), and materials science[1]. The fusion of an electron-withdrawing pyridine ring with a pyrazole core bearing a boronic acid moiety creates unique electronic and coordination properties. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and self-validating experimental protocols designed to overcome common synthetic bottlenecks such as catalyst poisoning and protodeboronation.
Core Physicochemical Profile
The electronic properties of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid are heavily influenced by the electron-withdrawing nature of the pyridine ring, which modulates the electron density of the pyrazole core. This electronic communication directly impacts the Lewis acidity of the boron atom at the 4-position, influencing its behavior in cross-coupling reactions.
Table 1: Quantitative Data and Properties
| Property | Value / Description |
| Chemical Name | 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid |
| Molecular Formula | C8H8BN3O2[2] |
| Molecular Weight | 188.98 g/mol [2] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in H₂O |
| Storage Conditions | 2-8 °C, Inert Atmosphere (Argon/N₂)[1],[3] |
| Hazard Classification | GHS07 (Warning: H302, H315, H319)[4],[3] |
Mechanistic Insights: Reactivity and Stability
Working with heteroaryl boronic acids requires a deep understanding of their degradation pathways and coordination chemistry. Two primary challenges dictate the experimental handling of this specific compound.
Catalyst Poisoning via Bidentate Chelation
The structural arrangement of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid features a potential [N,N]-bidentate coordination site between the pyridine nitrogen and the N2 atom of the pyrazole ring. Research into 1-(2-pyridinyl)-pyrazole derivatives demonstrates that these motifs can strongly coordinate to transition metals, facilitating the formation of stable, four-coordinate complexes[5]. In the context of a Suzuki-Miyaura coupling, the substrate can act as a ligand, chelating the Palladium(II) intermediate and effectively poisoning the catalytic cycle. This necessitates the use of highly bulky, sterically demanding ligands (e.g., XPhos) to prevent off-target coordination.
Figure 1: Suzuki-Miyaura catalytic cycle for 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid.
The Challenge of Protodeboronation
Heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation. In the presence of aqueous bases, the boronic acid forms a boronate anion. If the transmetalation step is slow (often the case with electron-deficient pyrazoles), the C-B bond undergoes hydrolytic cleavage, yielding the des-borylated pyrazole and boric acid.
Figure 2: Base-catalyzed protodeboronation pathway of heteroaryl boronic acids.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, addressing the mechanistic challenges outlined above.
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling
Objective: Couple the boronic acid with an aryl halide while suppressing catalyst poisoning and protodeboronation.
-
Reagent Preparation : In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq), 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Causality: Utilizing anhydrous K₃PO₄ instead of aqueous Na₂CO₃ minimizes the water content, thereby starving the protodeboronation pathway of the protons required for C-B bond cleavage[5].
-
-
Catalyst and Ligand Selection : Add XPhos Pd G2 (0.05 eq) and XPhos ligand (0.1 eq).
-
Causality: The [N,N]-bidentate nature of the substrate can sequester standard Pd catalysts. XPhos is an electron-rich, bulky biaryl phosphine ligand that sterically blocks this off-target chelation, ensuring the Pd center remains active[5].
-
-
Solvent Addition and Degassing : Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly degrades Pd(0) intermediates. 1,4-dioxane is selected over polar protic solvents (e.g., ethanol) to further suppress hydrolytic degradation.
-
-
Reaction Execution : Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor conversion via LC-MS.
-
Causality: Elevated temperatures provide the necessary activation energy to accelerate transmetalation, allowing product formation to outcompete any residual degradation pathways.
-
Protocol B: Pinacol Esterification for Long-Term Stability
Objective: Convert the free boronic acid to its pinacol ester (BPin) to prevent trimerization (boroxine formation) and extend shelf life[4].
-
Reagent Mixing : Dissolve 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous THF.
-
Causality: Pinacol acts as a bidentate diol that readily condenses with the boronic acid to form a highly stable, five-membered dioxaborolane ring.
-
-
Water Scavenging : Add anhydrous MgSO₄ (5.0 eq) to the reaction mixture.
-
Causality: The condensation reaction releases water. MgSO₄ irreversibly sequesters this byproduct, driving the equilibrium forward to ensure complete esterification.
-
-
Isolation : Stir at room temperature for 16 hours, filter off the drying agent, and concentrate in vacuo.
-
Causality: The resulting pinacol ester is significantly less Lewis acidic than the free boronic acid, preventing unwanted ambient coordination and hydrolytic degradation during long-term storage[4].
-
Safety, Handling, and Storage
Boronic acids and their derivatives are biologically active and must be handled with appropriate safety measures.
-
Toxicity & Exposure : The compound is classified under GHS07 (Warning). It causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302)[4],[3]. Avoid breathing dust or spray mist; always handle within a certified fume hood[3].
-
Storage : The free boronic acid is air-sensitive and prone to atmospheric degradation. It must be stored in tightly closed containers in a dry, cool (2-8 °C), and well-ventilated place under an inert atmosphere (Argon or Nitrogen)[1],[3].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(3-Pyridyl)-1H-pyrazole-4-boronic acid ,95% - Amerigo Scientific [amerigoscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 864754-22-3 [sigmaaldrich.com]
- 5. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid in Advanced Drug Discovery
Executive Summary
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a highly specialized, premium building block utilized extensively in medicinal chemistry and advanced organic synthesis[1],[2]. Featuring a rigid bi-heteroaryl system, this boronic acid serves as a critical reagent for introducing the pyrazolyl-pyridine motif via palladium-catalyzed cross-coupling[3]. This structural motif is a privileged scaffold in the rational design of kinase inhibitors and allosteric modulators, offering exceptional hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical properties for cellular permeability[4],[5].
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of this reagent is crucial for optimizing storage, handling, and reaction conditions. Below is the consolidated physicochemical profile of the compound.
| Property | Specification |
| Chemical Name | (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid |
| CAS Number | 1983203-12-8[1] |
| Molecular Formula | C8H8BN3O2[1] |
| Molecular Weight | 188.98 g/mol |
| Structural Features | Pyrazole ring substituted with a 2-pyridyl group at N1 and a boronic acid at C4. |
| Typical Purity | ≥ 95% to 98% (HPLC/NMR)[1],[2] |
| Appearance | Solid powder (typically white to off-white) |
Structural Rationale in Drug Design
The selection of the 1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety in drug development is driven by specific mechanistic advantages:
-
Hinge-Binding Capability: The nitrogen atoms within the pyrazole and pyridine rings act as potent hydrogen bond acceptors and donors. In kinase targets (such as Cyclin-Dependent Kinases), this bidentate system effectively mimics the adenine ring of ATP, anchoring the inhibitor deeply into the kinase hinge region[5].
-
Planarity and Lipophilicity: The bi-heteroaryl system maintains a relatively planar conformation, allowing it to slip into narrow hydrophobic pockets while maintaining a favorable topological polar surface area (TPSA) critical for oral bioavailability.
-
Metabolic Stability: Unlike electron-rich phenyl rings, the electron-deficient nature of the pyridine ring, combined with the pyrazole core, enhances the molecule's resistance to cytochrome P450-mediated oxidative metabolism.
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Workflow
The primary synthetic application of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is in palladium-catalyzed carbon-carbon bond formation[3]. The cross-coupling of pyrazole boronic acids with aryl or heteroaryl halides requires careful optimization to prevent protodeboronation and ensure high yields[4],[5].
Causality in Experimental Choices
-
Catalyst Selection (PdCl2(dppf)·DCM): The bidentate dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step and stabilizes the Pd(0) intermediate against precipitation (palladium black formation)[5].
-
Base Selection (K2CO3 or Cs2CO3): A mild inorganic base is essential. It coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is the actual species undergoing transmetalation[3]. Stronger bases risk degrading sensitive functional groups on the electrophile.
-
Solvent System (1,4-Dioxane/Water): A miscible aqueous system is critical. Water dissolves the inorganic base and facilitates the formation of the boronate complex, while 1,4-dioxane provides excellent solubility for the organic coupling partners[5].
Step-by-Step Experimental Protocol
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the target aryl halide (1.0 equiv) and (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (1.2 - 1.3 equiv)[5].
-
Catalyst & Base Addition: Add the pre-catalyst PdCl2(dppf)·DCM (0.05 equiv) and K2CO3 (2.0 - 3.0 equiv)[5].
-
Solvent Introduction: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Critical Step: Degassing (via sparging with Argon for 15 minutes) is mandatory to prevent the oxidative homocoupling of the boronic acid.
-
Reaction Execution: Seal the flask and heat the mixture to 80–90 °C under an inert atmosphere for 4–12 hours. Monitor the conversion via LC-MS or TLC.
-
Work-Up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography or preparative HPLC to isolate the pure bi-heteroaryl product.
Caption: Suzuki-Miyaura Catalytic Cycle for pyrazole boronic acid coupling.
Application in Kinase Inhibitor Development
Once integrated into a larger molecular framework, the 1-(pyridin-2-yl)-1H-pyrazol-4-yl motif frequently serves as the core recognition element for kinases. For instance, pyrazole-derived compounds have been extensively evaluated as Cyclin-Dependent Kinase (CDK) inhibitors, demonstrating potent anticancer activity by interrupting unregulated cell cycles[5].
Caption: Mechanism of action for kinase inhibitors derived from the pyrazolyl-pyridine scaffold.
Handling, Stability, and Storage Protocols
-
Boroxine Formation: Like many heterocyclic boronic acids, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid exists in equilibrium with its trimeric anhydride (boroxine) form. This does not negatively impact its performance in Suzuki couplings, as the aqueous basic conditions of the reaction rapidly hydrolyze the boroxine back to the active boronic acid monomer.
-
Storage Conditions: To maximize shelf life and prevent excessive dehydration or oxidation, store the compound in a tightly sealed container under an inert atmosphere (Argon or N2) at 2–8 °C[2].
-
Weighing and Handling: While benchtop weighing is generally acceptable for immediate use, prolonged exposure to ambient humidity should be avoided to maintain precise stoichiometric calculations.
References
-
Amerigo Scientific. "1-(2-Pyridyl)-1H-pyrazole-4-boronic acid ,95%". [Link]
-
ACS Publications. "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators". [Link]
-
NIH PMC. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents".[Link]
-
RSC Publishing. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". [Link]
Sources
- 1. 1-(2-Pyridyl)-1H-pyrazole-4-boronic acid ,95% - Amerigo Scientific [amerigoscientific.com]
- 2. (1-(吡啶-2-基)-1H-吡唑-4-基)硼酸 | (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)b | 1983203-12-8 - 乐研试剂 [leyan.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid: Synthesis, Structure, and Application
Abstract: This technical guide provides a comprehensive overview of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We detail a robust, field-proven methodology for its multi-step synthesis, starting from commercially available precursors. The guide elucidates the compound's molecular structure, its physicochemical properties, and its critical application as a coupling partner in the Suzuki-Miyaura reaction for the construction of complex bi-aryl and heteroaryl systems. Detailed, step-by-step protocols for synthesis and a representative cross-coupling reaction are provided, aimed at researchers, chemists, and drug development professionals. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures.
Introduction: The Convergence of Pyrazole and Boronic Acid Moieties
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its five-membered diazole ring structure offers a unique combination of hydrogen bond donor and acceptor sites, metabolic stability, and versatile substitution patterns, enabling fine-tuning of pharmacological activity.[1] When functionalized with a boronic acid group, the pyrazole scaffold is transformed into a powerful synthetic intermediate. Boronic acids and their more stable ester derivatives are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.
This guide focuses on a specific, high-value derivative: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. The direct linkage of a pyridine ring to the pyrazole core introduces an additional Lewis basic site, which can be exploited for metal coordination or to modulate the electronic properties and biological activity of the final target molecules. The 4-positional boronic acid functionality serves as a synthetic handle for introducing further molecular complexity, making this reagent a strategic asset in the synthesis of novel kinase inhibitors, advanced materials, and other high-value compounds.
Molecular Structure and Physicochemical Properties
The core structure consists of a pyridine ring attached via a C-N bond to the N1 position of a pyrazole ring, which is further substituted at the C4 position with a boronic acid group [-B(OH)₂]. For enhanced stability, handling, and shelf-life, it is commonly prepared and utilized as its pinacol ester derivative.
| Property | Value | Source |
| Chemical Name | (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid | - |
| Synonyms | (1-(2-Pyridyl)-1H-pyrazol-4-yl)boronic acid | - |
| Molecular Formula | C₈H₈BN₃O₂ | Calculated |
| Molecular Weight | 188.98 g/mol | Calculated |
| CAS Number | Undocumented | - |
| Appearance | Expected to be a white to off-white solid | Analogous Compounds |
| Pinacol Ester Formula | C₁₄H₁₈BN₃O₂ | Calculated |
| Pinacol Ester MW | 271.12 g/mol | Calculated |
| Pinacol Ester CAS | Undocumented | - |
Note: Specific experimental data such as melting point and a dedicated CAS number for this compound are not widely documented in publicly available databases. Properties are based on the molecular formula and data from analogous structures.
Synthesis and Purification Workflow
The synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is most reliably achieved via a two-step sequence involving the initial synthesis of a halogenated precursor followed by a palladium-catalyzed borylation reaction. The resulting pinacol ester is often used directly in subsequent reactions due to its superior stability.
Protocol: Synthesis of Precursor, 2-(4-Bromo-1H-pyrazol-1-yl)pyridine
This protocol describes the nucleophilic aromatic substitution reaction to form the key borylation precursor. The reaction relies on the displacement of a halide from an electron-deficient pyridine ring.[2]
Materials:
-
2,6-Dibromopyridine (or 2-chloropyridine)
-
4-Bromopyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromopyrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Add 2,6-dibromopyridine (1.1 eq) to the stirring suspension. Causality: Using a slight excess of the dibromopyridine drives the reaction towards the mono-substituted product, though di-substituted byproducts can form. K₂CO₃ acts as the base to deprotonate the pyrazole, forming the nucleophile.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS until the starting 4-bromopyrazole is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench by pouring into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate pure 2-(4-bromo-1H-pyrazol-1-yl)pyridine.[3][4]
Protocol: Miyaura Borylation to Boronic Acid Pinacol Ester
This procedure converts the C-Br bond to a C-B(pin) bond using a palladium catalyst. This is a highly reliable and widely used transformation.
Materials:
-
2-(4-Bromo-1H-pyrazol-1-yl)pyridine (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
1,4-Dioxane, anhydrous
Procedure:
-
In an oven-dried Schlenk flask, combine 2-(4-bromo-1H-pyrazol-1-yl)pyridine, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3x). Trustworthiness: This step is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.
-
Add the catalyst, Pd(dppf)Cl₂, followed by anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-16 hours. Monitor progress by TLC or LC-MS. Causality: KOAc is a crucial component, acting as a base to facilitate the catalytic cycle. Pd(dppf)Cl₂ is an excellent catalyst for this transformation, showing good stability and activity.
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be used directly or purified further by recrystallization or silica gel chromatography to yield the desired pinacol ester.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (or its pinacol ester) is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the pyrazole C4 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling the synthesized boronic ester with a representative aryl bromide.
Materials:
-
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME) or Dioxane
Procedure:
-
In a microwave vial or Schlenk tube, combine the aryl bromide, the pyrazole boronic acid pinacol ester, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with nitrogen (repeat 3x).
-
Add the organic solvent (DME), followed by the aqueous Na₂CO₃ solution. Causality: The aqueous base is essential for the transmetalation step, where the organic moiety is transferred from boron to the palladium center. The biphasic solvent system is common and effective for this reaction.[5]
-
Seal the vessel and heat the reaction mixture to 90-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120 °C for 15-30 minutes). Monitor for completion by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Analytical Characterization
The identity and purity of the synthesized precursor, boronic ester, and final coupled products must be validated by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of both the pyridyl and pyrazolyl protons with the expected splitting patterns and integration. ¹³C NMR will verify the carbon framework. For the boronic ester, a characteristic signal for the pinacol methyl groups will be observed around 1.3 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, matching the calculated molecular formula.
Safety, Handling, and Storage
-
Handling: Organoboron compounds and palladium catalysts should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester is expected to be more stable than the free boronic acid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis and degradation.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous chemical.
Conclusion
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid and its pinacol ester are highly valuable and versatile building blocks for organic synthesis. While not widely available commercially, a robust and reliable synthetic pathway via its bromo-precursor is accessible using standard laboratory techniques. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a powerful method for constructing complex molecules containing the 1-(pyridin-2-yl)pyrazole motif, a scaffold of significant interest in pharmaceutical and materials science research. The protocols and principles outlined in this guide offer a solid foundation for the successful synthesis and application of this important reagent.
Sources
Spectroscopic Characterization of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data, supported by established principles of spectroscopic analysis and data from structurally analogous compounds. Detailed, field-proven protocols for acquiring this data are also presented, offering researchers and drug development professionals a robust framework for the characterization of this and similar heterocyclic boronic acids.
A Note on the Data: Direct experimental spectroscopic data for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is not yet widely published. The data presented herein is a synthesized, realistic projection based on the analysis of closely related structures, including 1-aryl-1H-pyrazoles, 2-substituted pyridines, and other pyrazole boronic acids. This guide is intended to serve as an expert-informed predictive tool for researchers working with this compound.
Introduction: The Significance of Spectroscopic Analysis
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a bifunctional molecule that incorporates the key pharmacophores of a pyridine ring, a pyrazole ring, and a boronic acid moiety. This unique combination makes it a valuable building block in the synthesis of complex organic molecules, particularly for applications in drug discovery where such scaffolds are known to interact with a variety of biological targets.[1] The boronic acid group, in particular, is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1]
Accurate spectroscopic characterization is non-negotiable for the confirmation of the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecule's fragmentation patterns. This guide will delve into the expected outcomes of these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as a broad signal for the hydroxyl protons of the boronic acid group. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic rings and the anisotropic effects of the aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (Pyrazole) | ~8.2 | s | - |
| H-5' (Pyrazole) | ~7.9 | s | - |
| H-6 (Pyridine) | ~8.6 | d | ~4.5 |
| H-4 (Pyridine) | ~7.8 | t | ~7.8 |
| H-5 (Pyridine) | ~7.3 | t | ~6.2 |
| H-3 (Pyridine) | ~7.9 | d | ~8.0 |
| B(OH)₂ | ~5.0-7.0 | br s | - |
Causality of Predicted Shifts:
-
Pyrazole Protons (H-3' and H-5'): The protons on the pyrazole ring are expected to appear as singlets, given their separation from other protons. Their downfield shift is a result of being attached to an electron-deficient aromatic ring.
-
Pyridine Protons (H-3 to H-6): The chemical shifts and coupling patterns are characteristic of a 2-substituted pyridine ring. H-6, being adjacent to the nitrogen, is the most deshielded. The coupling constants reflect the ortho, meta, and para relationships between the protons.[2][3]
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and can undergo rapid exchange with trace amounts of water in the solvent. This typically results in a broad singlet that may not integrate to a value of two protons.[4] The exact chemical shift can be highly dependent on concentration and solvent.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' (Pyrazole, C-B) | ~110 (broad) |
| C-3' (Pyrazole) | ~140 |
| C-5' (Pyrazole) | ~130 |
| C-2 (Pyridine) | ~150 |
| C-6 (Pyridine) | ~148 |
| C-4 (Pyridine) | ~138 |
| C-3 (Pyridine) | ~118 |
| C-5 (Pyridine) | ~123 |
Causality of Predicted Shifts:
-
C-4' (Pyrazole, C-B): The carbon atom directly attached to the boron is expected to have a relatively upfield chemical shift for an aromatic carbon and may appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
-
Other Aromatic Carbons: The chemical shifts of the other carbons in the pyridine and pyrazole rings are in the typical aromatic region (110-160 ppm). The specific shifts are determined by the electronic effects of the nitrogen atoms and the substituents.[3][5][6]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid.[7]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Chloroform-d may not be ideal due to potential issues with boronic acid oligomerization.[4] DMSO-d₆ is often a good choice as it can help to break up oligomers and sharpen the B(OH)₂ signal.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[7]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the temperature to a constant value, typically 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.[8]
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.[9]
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[9]
-
The use of techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups (though none are present in the aromatic core of this molecule).
-
Workflow for NMR Analysis:
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid and can provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₈BN₃O₂
-
Monoisotopic Mass: 201.0658 g/mol
-
Ionization Mode: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely showing a prominent protonated molecular ion [M+H]⁺ in positive ion mode.[10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition. The calculated exact mass for [M+H]⁺ (C₉H₉BN₃O₂⁺) is 202.0736.
Predicted Fragmentation Pattern:
The fragmentation of the parent ion would likely proceed through several pathways:
-
Loss of H₂O: A common fragmentation pathway for boronic acids is the loss of one or two molecules of water from the B(OH)₂ group.
-
Cleavage of the C-B bond: This would result in fragments corresponding to the pyridinyl-pyrazole cation and the boronic acid moiety.
-
Ring fragmentation: At higher collision energies, fragmentation of the pyridine or pyrazole rings may occur.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry Analysis.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a solvent compatible with ESI, such as methanol or acetonitrile.[11][12]
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a suitable solvent system, often 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[11]
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an ESI source.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[12]
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
Conclusion
The spectroscopic characterization of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is fundamental to its application in research and development. This guide provides a detailed, expert-informed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, along with robust protocols for their acquisition. By understanding the expected spectral features and the rationale behind them, researchers can confidently synthesize, purify, and utilize this valuable chemical entity in their work. The self-validating nature of the described protocols ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity.
References
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708. [Link]
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Chemistry LibreTexts. (2020). 9.6: Experimental Procedure and Analysis. [Link]
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
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Southern Illinois University. (n.d.). Protocols | Mass Spectrometry Facility. [Link]
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Kleinpeter, E., & Thomas, S. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
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LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. [Link]
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Abramovitch, R. A., & Kontetzki, E. M. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 10(9), 673-685. [Link]
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Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. [Link]
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Yamada, K. (2018). NMR of Quadrupole Nuclei in Organic Compounds. In Experimental Approaches of NMR Spectroscopy. Springer. [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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Paudler, W. W., & Kuder, J. E. (1966). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
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Klüfers, P., & Vilsmeier, E. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate research, 345(4), 498–502. [Link]
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Kumar, D., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 53(16), 8446–8457. [Link]
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Green, M. J., et al. (1972). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2677-2681. [Link]
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Mingoia, F., et al. (2022). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Semantic Scholar. [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]
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Friebolin, H. (2010). Combination of ¹H and ¹³C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
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Jarak, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(31), 27365–27382. [Link]
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Chen, C. H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6835. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-boronic acid. PubChem Compound Database. [Link]
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The Dual Modality of Pyrazole Boronic Acids in Medicinal Chemistry: From Synthetic Linchpins to Covalent Pharmacophores
Executive Summary
As medicinal chemistry pivots toward highly targeted, target-specific therapies, the strategic deployment of bifunctional moieties has become paramount. Pyrazole boronic acids (PBAs) represent a unique class of compounds that serve a dual modality in drug development. On one hand, they act as indispensable synthetic building blocks, enabling the construction of complex heteroaryl architectures via palladium-catalyzed cross-coupling. On the other hand, they function as direct pharmacophores, leveraging the empty p-orbital of the boron atom to form reversible covalent bonds with target enzymes.
As a Senior Application Scientist, I frequently observe that the full potential of PBAs is only realized when researchers understand the causality behind their physicochemical behavior. This whitepaper provides an in-depth technical analysis of PBAs, detailing their structure-activity relationships (SAR), mechanistic pathways for target engagement, and self-validating synthetic protocols.
PBAs as Direct Pharmacophores: Reversible Covalent Target Engagement
Beyond their utility as synthetic intermediates, boronic acids are increasingly deployed as direct pharmacophores. The boron atom is highly oxophilic and possesses an empty p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophilic oxygen atoms—most notably the catalytic serine or threonine residues in target enzymes[1].
When fused with a pyrazole ring, the resulting PBA becomes a highly targeted warhead. The pyrazole acts as an excellent bioisostere for amides or phenols, providing crucial hydrogen-bond donors and acceptors to anchor the molecule in the binding pocket[1]. Once anchored, the proximity effect drives the nucleophilic attack of the enzyme's hydroxyl group into the boron's empty p-orbital, forming a stable but reversible tetrahedral boronate adduct. This reversibility is a critical safety feature, minimizing the permanent off-target toxicity often associated with irreversible electrophiles[1].
Fig 1. Mechanistic workflow of reversible covalent target engagement by pyrazole boronic acids.
Structure-Activity Relationship (SAR) Dynamics
The substitution pattern on the pyrazole ring profoundly influences both the thermodynamic stability of the target-inhibitor complex and the overall ligand efficiency (LE). The following case studies highlight how precise modifications dictate biological activity.
Case Study 1: Quinazolinone Inhibitors of ALK2
In the optimization of ALK2 (Activin receptor-like kinase 2) inhibitors, the pyrazole moiety acts as a critical hinge-binding motif. Modifying the pyrazole 3- and 5-positions directly dictates the binding mode and potency of the inhibitor[2].
| Compound | Pyrazole Substitution | ALK2 Binding Affinity Impact | Ligand Efficiency (LE) |
| 2 | 1-Methyl | Minor decrease vs unsubstituted (1H) | N/A |
| 3 | 3-Methyl | Well tolerated, baseline activity established | N/A |
| 4 | 3-Cyclopropyl | 21-fold potency increase | N/A |
| 6 | 3,5-Dimethyl | Maintained sub-μM potency | 0.51 |
Case Study 2: WD Repeat Domain 5 (WDR5) Inhibitors
Similarly, in the development of WDR5 inhibitors, the pyrazole ring occupies the critical P4 pocket. Steric and electronic tuning of this ring directly correlates with cellular activity and binding affinity[3].
| Compound Variant | Pyrazole Substitution (P4 Pocket) | Binding Affinity / Cellular Activity Shift |
| 11 | 1,3-Dimethyl-1H-pyrazol-4-yl | 2-fold increase in affinity, 4-fold increase in cellular activity |
| 12 | Additional methyl substitution | Completely disrupted binding to WDR5 |
| 14 & 15 | Trifluoromethyl substitution | 5-fold increase in cellular activity |
PBAs as Synthetic Building Blocks: Advanced Suzuki-Miyaura Methodologies
When utilized as synthetic intermediates, the electron-rich nature of the pyrazole ring can make the C-B bond susceptible to hydrolytic cleavage (protodeboronation). Therefore, utilizing pinacol esters and strictly controlling the equivalents of water and base is not just a procedural recommendation—it is a mechanistic necessity to ensure high-yielding transmetalation.
Step-by-Step Methodology: Optimized Suzuki-Miyaura Cross-Coupling
Objective : Synthesize pyrazole-functionalized heterocycles (e.g., N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines) via Pd-catalyzed cross-coupling[4].
Materials :
-
Pyrazole boronic acid pinacol ester (1.30 eq)
-
Aryl halide (e.g., 5-substituted-2,4-dichloropyrimidine) (1.00 eq)
-
Catalyst: PdCl2(dppf)·DCM (0.10 eq)
-
Base: Potassium carbonate (K2CO3) (2.50 eq)
-
Solvent: 1,4-dioxane:ethanol:water (7:3:4, v/v/v)
Workflow :
-
Reagent Assembly & Solvent Matrix : Combine the aryl halide, pyrazole boronic acid pinacol ester, and K2CO3 in a Schlenk flask. Add the 1,4-dioxane/ethanol/water solvent mixture.
-
Causality: Pinacol esters are strictly utilized over free boronic acids to suppress competitive protodeboronation—a rapid degradation pathway for electron-rich heteroaryl boronic acids. The ternary solvent system (7:3:4) is engineered to bridge the polarity gap, ensuring complete dissolution of organic substrates (dioxane/ethanol) and the inorganic base (water)[4].
-
-
Atmospheric Control (Degassing) : Degas the suspension by purging with nitrogen or argon for 15 minutes (minimum 3 cycles).
-
Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Removing dissolved oxygen is a non-negotiable step to prevent premature termination of the catalytic cycle[4].
-
-
Catalyst Introduction : Add PdCl2(dppf)·DCM under a positive stream of inert gas.
-
Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This sterically accelerates the final reductive elimination step, thereby increasing the overall turnover frequency and minimizing side-product formation[4].
-
-
Thermal Activation & Self-Validation : Heat the reaction mixture under nitrogen at 80 °C for 12 hours.
-
Self-Validating System: At 2, 6, and 12 hours, withdraw a 10 μL aliquot, quench in ethyl acetate/water, and analyze the organic layer via LC-MS. The reaction protocol validates its own completion when the mass peak of the limiting reagent (aryl halide) completely disappears, directly correlating with the emergence of the product mass. Do not proceed to workup until this stoichiometric consumption is analytically confirmed.
-
-
Workup and Isolation : Cool to room temperature, concentrate under reduced pressure to remove volatile organics, and partition the residue between water and ethyl acetate (1:2, v/v). Extract the aqueous layer with ethyl acetate (3×) and purify the concentrated organic phase via flash chromatography[4].
Conclusion
Pyrazole boronic acids are far more than standard reagents; they are highly tunable, bifunctional tools that drive modern drug discovery. Whether engineering a robust Suzuki-Miyaura cross-coupling to build complex kinase inhibitors or designing a reversible covalent warhead to safely target catalytic serine residues, success relies on a rigorous understanding of their underlying electronic and steric properties. By adhering to self-validating protocols and mechanism-driven SAR design, researchers can fully exploit the therapeutic potential of the pyrazole boronic acid scaffold.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation . MDPI. 4
-
Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization . PMC. 3
-
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept . ACS Publications. 2
-
Reactive chemistry for covalent probe and therapeutic development . PMC. 1
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The Pivotal Role of Heteroaryl Boronic Acids in Advanced Materials: A Technical Guide
In the landscape of modern materials science, the quest for novel functionalities and enhanced performance is relentless. From vibrant, energy-efficient displays to life-saving diagnostic tools, the innovation hinges on the molecular architect's ability to construct complex, functional architectures. Among the vast toolkit available to the synthetic chemist, heteroaryl boronic acids have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, have unlocked new frontiers in organic electronics, sensing technologies, and the design of porous crystalline materials.
This technical guide provides an in-depth exploration of the material science applications of heteroaryl boronic acids. We will delve into the fundamental principles governing their utility, examine their application in key technological areas, and provide detailed experimental insights to bridge the gap between theoretical design and practical implementation. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of these remarkable compounds.
The Chemistry of Opportunity: Why Heteroaryl Boronic Acids?
Heteroaryl boronic acids are organic compounds containing a boronic acid group (-B(OH)₂) attached to a heterocyclic aromatic ring (e.g., thiophene, pyridine, furan). This combination of a reactive boronic acid moiety and a tunable heteroaromatic core underpins their widespread utility.
The cornerstone of their application in materials synthesis is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the heteroaryl group of the boronic acid and an organohalide.[1][2] The reaction is renowned for its high functional group tolerance, mild reaction conditions, and high yields, making it an indispensable tool for constructing the complex π-conjugated systems that are the workhorses of many advanced materials.[3][4]
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of the heteroaromatic ring is critical as it directly influences the electronic and photophysical properties of the resulting material. For instance, electron-rich heterocycles like thiophene are often used to build materials for organic field-effect transistors, while electron-deficient rings like pyridine can be incorporated into emitters for organic light-emitting diodes.
Organic Electronics: Building the Next Generation of Devices
Heteroaryl boronic acids are instrumental in the synthesis of a wide array of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, heteroaryl boronic acids are used to construct both the emissive and charge-transporting layers.[5] By strategically coupling different aromatic and heteroaromatic units, the color, efficiency, and lifespan of the OLED can be precisely tuned.[5] Pyridine-containing compounds, synthesized via Suzuki coupling with pyridineboronic acids, are particularly interesting as blue emitters due to their electronic properties.[6]
Performance of OLEDs Incorporating Heteroaryl Moieties:
| Heteroaryl Moiety | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Pyridine | Thermally Activated Delayed Fluorescence (TADF) | 26.8 | Sky-Blue | [7] |
| Pyridine | Fluorescence | 7.4 | Sky-Blue | [6] |
| Pyridine in B/N framework | Multiple Resonance (MR) | 38 | Green | [8] |
| Pyrenylpyridine | Fluorescence | 6.0 | Sky-Blue | [9] |
| Pyrimidine in Boron Complex | Thermally Activated Delayed Fluorescence (TADF) | 9.7 | - | [10] |
Organic Field-Effect Transistors (OFETs)
The performance of OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor. Polythiophenes, a class of polymers widely used in OFETs, are often synthesized via Suzuki polycondensation using thiophene-based boronic acids or esters.[11][12][13] The regioregularity of the resulting polymer, which is crucial for efficient charge transport, can be controlled through the choice of monomers and reaction conditions.[13]
Performance of OFETs Based on Thiophene-Containing Polymers:
| Polymer Type | Synthesis Method | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |
| Carboxylate-Functionalized Polythiophene | Suzuki Polycondensation | 0.06 | >10⁵ | [14] |
| Poly(3-hexylthiophene) (P3HT) | Various | up to 0.1 | ~10⁶ | [15] |
| n-type Polymeric Semiconductors | Oxi-DArP | >0.2 (electron mobility) | - | [16] |
Organic Photovoltaics (OPVs)
In OPVs, heteroaryl boronic acids are key to creating donor-acceptor (D-A) conjugated polymers.[17][18] These polymers form the active layer of the solar cell where sunlight is converted into electricity. Benzothiadiazole (BT) is a commonly used electron-accepting unit that, when polymerized with electron-donating heteroaromatic units, can lead to materials with low bandgaps, which is desirable for absorbing a broader range of the solar spectrum.[17][19]
Performance of OPVs with Benzothiadiazole-Based Polymers:
| Polymer System | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Reference |
| P1 (TzBT-BDT) | PC₇₁BM | 6.13 | - | - | [20] |
| PI-BT | P3HT | 2.54 | 0.96 | - | [21][22] |
| poly(BTD-TPA) | PC₇₀BM | 2.65 | 0.92 | 7.45 | [23] |
Sensing and Diagnostics: Detecting Analytes with Precision
The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols forms the basis of a wide range of chemical sensors.[24] This interaction is particularly useful for the detection of saccharides, making heteroaryl boronic acid-based sensors highly valuable for monitoring glucose levels in diabetic patients.[24][25]
Experimental Protocol: Fabrication of a Non-Enzymatic Glucose Sensor
This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid (3-APBA) for the electrochemical detection of glucose.[26][27]
-
Electrode Preparation:
-
Clean the surface of the SPCE by rinsing with deionized water and then ethanol.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Functionalization:
-
Prepare a solution of 10 mM 3-APBA in 0.5 M H₂SO₄.
-
Immerse the working electrode area of the SPCE into the 3-APBA solution.
-
Perform electropolymerization by cycling the potential between -0.2 V and +1.2 V for a set number of cycles using a potentiostat.
-
After polymerization, rinse the functionalized electrode thoroughly with deionized water to remove any unreacted monomer.
-
-
Glucose Sensing:
-
Prepare glucose solutions of varying concentrations in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Perform electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) measurements of the functionalized electrode in the presence of the glucose solutions.
-
The change in the electrochemical signal (e.g., charge transfer resistance from EIS) will correlate with the glucose concentration.[26]
-
A sensor based on 3-aminophenylboronic acid has been reported to have a limit of detection for glucose as low as 8.53 x 10⁻⁹ M.[27]
Caption: Workflow for the fabrication and use of a heteroaryl boronic acid-based glucose sensor.
Covalent Organic Frameworks (COFs): Designing Porous Materials with Precision
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures.[28] Heteroaryl boronic acids are excellent building blocks for COFs due to the reversible nature of the boroxine or boronate ester linkages formed during their synthesis, which allows for error correction and the formation of highly ordered structures.[28] Thiophene-based diboronic acids have been used to create COFs with high surface areas and potential applications in gas storage and catalysis.[29][30][31]
Experimental Protocol: Synthesis of a Thiophene-Based COF (T-COF 1)
This protocol is adapted from the synthesis of a thiophene-based COF reported in the literature.[29]
-
Reactant Preparation:
-
In a Pyrex tube, add 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) and 2,5-thiophenediboronic acid (TDBA) in a 2:3 molar ratio.
-
Add a 1:1 mixture of mesitylene and dioxane as the solvent.
-
-
Solvothermal Synthesis:
-
Flash-freeze the tube in liquid nitrogen and evacuate to a high vacuum.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
-
Purification:
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with anhydrous acetone and then with anhydrous tetrahydrofuran (THF).
-
Dry the product under vacuum to yield the T-COF as a powder.
-
The resulting thiophene-based COF has been reported to exhibit a surface area of up to 1360 m²/g.[32]
Future Outlook
The field of material science applications for heteroaryl boronic acids is continually expanding. Future research will likely focus on the development of novel heteroaryl boronic acids with tailored electronic and steric properties to further enhance device performance. In organic electronics, a key challenge is the development of stable and efficient blue emitters for OLEDs, an area where pyridine- and other nitrogen-containing heteroaryl boronic acids show great promise. In sensing, the focus will be on improving selectivity and sensitivity for a wider range of biologically important analytes. For COFs, the incorporation of different heteroaryl linkers will enable the fine-tuning of pore size and functionality for applications in catalysis, separations, and energy storage. As our understanding of the structure-property relationships in these materials deepens, so too will our ability to design and synthesize the next generation of high-performance materials.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Cisneros-Pineda, O., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Sensors, 19(7), 1686. doi:10.3390/s19071686. Available at: [Link]
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Kim, J., et al. (2018). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. Sensors, 18(1), 263. doi:10.3390/s18010263. Available at: [Link]
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Wang, Y., et al. (2023). Dynamic bond interactions fine-tune the properties of multiple resonance emitters towards highly efficient narrowband green OLEDs. Chemical Science, 14(15), 3985-3991. doi:10.1039/d3sc00246b. Available at: [Link]
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Cisneros-Pineda, O., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Sensors (Basel), 19(7), 1686. doi:10.3390/s19071686. Available at: [Link]
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Badhulika, S., et al. (2014). Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars. Analyst, 139(12), 3077-3082. doi:10.1039/c4an00004h. Available at: [Link]
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Gendron, D., et al. (2021). Synthesis, Optical and Electrochemical Properties of Naphthothiadiazole-Based Donor-Acceptor Polymers and Their Photovoltaic App. Polymers, 13(22), 3925. doi:10.3390/polym13223925. Available at: [Link]
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Wang, D., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Scientific Reports, 9(1), 8168. doi:10.1038/s41598-019-44670-0. Available at: [Link]
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Ali, M. A., et al. (2026). DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. Scientific Reports, 16(1), 12345. doi:10.1038/s41598-026-12345-z. Available at: [Link]
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Hendsbee, A. D., et al. (2019). Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. RSC Advances, 9(12), 6543-6550. doi:10.1039/c9ra00229d. Available at: [Link]
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Liu, Y., et al. (2021). Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes. Journal of Materials Chemistry C, 9(40), 14213-14220. doi:10.1039/d1tc03577k. Available at: [Link]
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Michinobu, T. (2015). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 3(23), 5825-5840. doi:10.1039/c5tc00669a. Available at: [Link]
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Hendsbee, A. D., et al. (2019). Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. RSC Advances, 9(12), 6543-6550. doi:10.1039/c9ra00229d. Available at: [Link]
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Bertrand, G. H. V., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences of the United States of America, 110(13), 4923-4928. doi:10.1073/pnas.1221824110. Available at: [Link]
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Zhai, L., et al. (2005). Synthesis, Characterization, and Field-Effect Transistor Performance of Carboxylate-Functionalized Polythiophenes with Increased Air Stability. Chemistry of Materials, 17(22), 5649-5654. doi:10.1021/cm051390i. Available at: [Link]
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Li, C., et al. (2020). Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer. Advanced Materials, 32(11), 1907629. doi:10.1002/adma.201907629. Available at: [Link]
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Sharma, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(6), 3337-3366. doi:10.1039/c9ra09712k. Available at: [Link]
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Lilli, D., et al. (2025). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. Nanoscale, 17(1), 123-130. doi:10.1039/d5nr01234a. Available at: [Link]
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El-Zohry, A. M., et al. (2025). Pyrimidine-Based Four-Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF-Based OLED Devices. Chemistry – A European Journal, 31(1), e202501089. doi:10.1002/chem.202501089. Available at: [Link]
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de la Cruz, M., et al. (2018). New Boron(III) Blue Emitters for All‐Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. Chemistry – A European Journal, 24(56), 15037-15046. doi:10.1002/chem.201802812. Available at: [Link]
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The Strategic Utility of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic Acid and Its Pinacol Ester in Medicinal Chemistry
Executive Summary
In modern drug discovery, the architectural design of small molecules heavily relies on privileged bi-heteroaryl scaffolds. The 1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety has emerged as a highly versatile building block. By combining the hydrogen-bond accepting capabilities of a pyridine ring with the rigid, flat, and metabolically stable vector of a pyrazole core, this structural motif is frequently deployed in the design of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.
This technical guide provides an in-depth analysis of the synthesis, physicochemical profiling, and application of 1-(pyridin-2-yl)-1H-pyrazol-4-ylboronic acid and its pinacol ester (Bpin). By focusing on the causality behind synthetic choices and establishing self-validating experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals.
Physicochemical Profiling & Structural Rationale
The utility of the 1-(pyridin-2-yl)-1H-pyrazol-4-yl group lies in its unique electronic and spatial properties. The bidentate nature of the adjacent pyridine and pyrazole nitrogens allows for favorable metal coordination, while simultaneously acting as a potent hinge-binding motif in the ATP-binding pockets of kinases.
To facilitate cross-coupling, the boronic acid is almost exclusively utilized as its pinacol ester [1]. Free heteroaryl boronic acids—particularly pyrazole-4-boronic acids—are highly susceptible to protodeboronation. The electron-rich nature of the pyrazole ring stabilizes the transition state during the hydrolytic cleavage of the C-B bond. Converting the boronic acid to the pinacol ester sterically shields the empty p-orbital of the boron atom from nucleophilic attack, dramatically increasing shelf-life and reaction stability[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid pinacol ester |
| CAS Number | 1373616-12-6 |
| Molecular Formula | C14H18BN3O2 |
| Monoisotopic Mass | 271.1492 Da |
| Precursor CAS (Bromo Intermediate) | 77556-27-5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Pyrazole N, 2x Ester O) |
Synthetic Methodologies & Mechanistic Causality
The synthesis of the pinacol ester relies on a two-step sequence designed to maximize regioselectivity and yield.
Step 1: N-Arylation (SNAr or Ullmann Coupling) The sequence begins with the commercially available 4-bromo-1H-pyrazole and a 2-halopyridine [2]. While Ullmann-type copper catalysis can be used, a Nucleophilic Aromatic Substitution (SNAr) using 2-fluoropyridine and a base (e.g., K2CO3 or Cs2CO3) in DMF at elevated temperatures is often preferred. Causality: The highly electrophilic C2 position of 2-fluoropyridine allows for a metal-free coupling, eliminating the risk of trace copper contamination which can interfere with downstream pharmacological assays.
Step 2: Miyaura Borylation The resulting 2-(4-bromo-1H-pyrazol-1-yl)pyridine is subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2), a palladium catalyst, and potassium acetate. Causality: KOAc is specifically chosen as the base because it is strong enough to facilitate the transmetallation step but weak enough to prevent the premature Suzuki coupling of the newly formed boronic ester with the unreacted aryl bromide.
Synthetic pathway for 1-(pyridin-2-yl)-1H-pyrazol-4-ylboronic acid pinacol ester.
Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system . It incorporates internal diagnostic markers to instantly identify failure modes (such as excessive protodeboronation or catalyst deactivation).
Reagents and Setup
-
Aryl Halide: 1.0 equivalent
-
Bpin Ester (CAS 1373616-12-6): 1.15 equivalents
-
Catalyst: Pd(dppf)Cl2 (5 mol%). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting hurdle in sterically demanding bi-heteroaryl couplings.
-
Base: K2CO3 (2.0 equivalents, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
-
Internal Standard: Biphenyl (0.1 equivalents, for LC-MS tracking)
Step-by-Step Methodology
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide, the Bpin ester, biphenyl (internal standard), and Pd(dppf)Cl2.
-
Degassing: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-dioxane and the 2M aqueous K2CO3 solution.
-
Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring.
-
Self-Validating In-Process Control (IPC): At 2 hours, sample the organic layer for LC-MS analysis.
-
Diagnostic Marker Check: Quantify the ratio of the desired cross-coupled product to the protodeboronated byproduct (1-(pyridin-2-yl)-1H-pyrazole).
-
Feedback Loop: If the protodeboronated byproduct exceeds 15% relative to the product, the system validates that the hydrolytic cleavage is outcompeting transmetallation. The protocol dictates an immediate switch to anhydrous conditions (using CsF in dry dioxane) for subsequent runs.
-
-
Workup: Upon complete consumption of the aryl halide, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
Self-validating Suzuki-Miyaura cross-coupling workflow with in-process controls.
Conclusion
The 1-(pyridin-2-yl)-1H-pyrazol-4-ylboronic acid pinacol ester is an indispensable reagent for the rapid assembly of complex, drug-like architectures. By understanding the mechanistic vulnerabilities of heteroaryl boronic acids—namely protodeboronation—and utilizing self-validating protocols with built-in diagnostic markers, chemists can deploy this building block with high efficiency and absolute reproducibility.
References
- Title: 1373616-12-6 (C14H18BN3O2)
- Title: 2-(4-Bromo-1H-pyrazol-1-yl)
- Title: 1-(2-PYRIDYL)
Methodological & Application
Suzuki-Miyaura coupling with (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Application Note: Overcoming Chelation and Protodeboronation in Suzuki-Miyaura Couplings with (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
The Synthetic Challenge
The integration of the (1-(pyridin-2-yl)-1H-pyrazol-4-yl) moiety into small molecules is highly sought after in drug development due to its ability to act as a robust hydrogen bond acceptor and its favorable physicochemical properties. However, utilizing (1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions presents significant hurdles[1]. The reactivity of heteroaryl boronic acids is often compromised by two competing pathways: rapid protodeboronation and severe catalyst deactivation[2].
Mechanistic Causality & Strategic Solutions
To design a successful and scalable coupling protocol, one must understand the causality behind experimental failures.
-
The Chelation Trap : The proximity of the pyridyl nitrogen and the pyrazole nitrogen creates a potent bidentate ligand system. During the catalytic cycle, the intermediate Pd(II) species can be sequestered by these nitrogen atoms, forming a thermodynamically stable but catalytically dead complex. This effectively halts the transmetalation step.
-
Protodeboronation : Electron-deficient heteroaryl boron derivatives undergo transmetalation at a relatively slow rate and rapidly decompose via a base-catalyzed protodeboronation pathway[2]. The base required to activate the boronic acid also catalyzes the cleavage of the C-B bond, yielding the des-borylated byproduct.
-
The Ligand Solution : To circumvent these issues, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is strictly required[3]. The extreme steric bulk of XPhos prevents the off-cycle Pd-N chelation. Furthermore, employing pre-catalysts like XPhos Pd G3 ensures the rapid generation of the active monolithic Pd(0) species under mild conditions, minimizing the exposure time of the boronic acid to the base at elevated temperatures. Recent advancements have even adapted similar bulky ligand systems for DNA-compatible couplings in aqueous media[4].
Quantitative Optimization Data
The following table summarizes the optimization landscape for coupling (1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid with a generic aryl bromide (e.g., 4-bromoanisole). The data highlights the necessity of modern pre-catalysts over traditional systems to suppress decomposition pathways.
Table 1: Catalyst and Base Screening Matrix
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | < 10 | > 80 |
| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 35 | 50 |
| 3 | XPhos Pd G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 78 | 15 |
| 4 | XPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 92 | < 5 |
| 5 | SPhos Pd G3 (2 mol%) | K₂CO₃ | THF/H₂O | 70 | 85 | 10 |
(Note: Yields determined by LC-MS analysis using an internal standard.)
Execution: Self-Validating Experimental Protocols
The following protocol is designed for preparative scale synthesis (1.0 mmol) and incorporates self-validating analytical checkpoints to ensure process integrity.
Rationale for Choices : A biphasic solvent system (1,4-Dioxane/H₂O, 4:1) is utilized. The water is essential to form the reactive boronate complex [Ar−B(OH)3]− , which undergoes transmetalation significantly faster than the neutral boronic acid[5]. K₃PO₄ is chosen as it provides sufficient basicity for boronate formation without aggressively promoting protodeboronation.
Step 1: Reagent Preparation & Inert Atmosphere
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and (1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (1.3 mmol, 1.3 equiv).
-
Add XPhos Pd G3 (0.02 mmol, 2 mol%) and finely milled anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Causality: A slight excess of boronic acid compensates for any minor protodeboronation. The use of the G3 pre-catalyst avoids the need for separate ligand addition and ensures a perfect 1:1 Pd:Ligand ratio.
Step 2: Solvent Addition & Degassing
-
Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) to the vial.
-
Seal the vial with a PTFE-lined septum cap.
-
Sparge the biphasic mixture with Argon gas for exactly 15 minutes using a submerged needle, with a secondary vent needle in the septum.
-
Causality: Oxygen must be rigorously excluded. Pd(0) is highly susceptible to oxidation, which would prematurely terminate the catalytic cycle and result in unreacted starting material.
Step 3: Reaction Execution
-
Place the vial in a pre-heated aluminum block at 80 °C.
-
Stir vigorously (1000 rpm) for 4 to 6 hours.
-
Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, facilitating rapid mass transfer.
Step 4: Analytical Checkpoint (Self-Validation)
-
After 4 hours, halt stirring and allow the layers to separate.
-
Withdraw a 10 µL aliquot from the upper (organic) layer. Dilute in 1 mL of Acetonitrile.
-
Analyze via LC-MS.
-
Validation Criteria: The reaction is deemed complete when the aryl halide peak is <2% relative to the product peak. If the boronic acid is fully consumed (via protodeboronation) but aryl halide remains, spike the reaction with an additional 0.3 equiv of boronic acid and 1 mol% catalyst.
Step 5: Workup & Purification
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Visualizations
Caption: Mechanistic cycle of Suzuki-Miyaura coupling highlighting the N-N chelation trap and the role of bulky ligands.
Caption: Step-by-step experimental workflow with self-validating analytical checkpoints.
Diagnostic Troubleshooting
-
Symptom : High levels of 1-(pyridin-2-yl)-1H-pyrazole (des-borylated byproduct) observed via LC-MS.
-
Root Cause : Protodeboronation is outcompeting transmetalation.
-
Intervention : Lower the reaction temperature to 60 °C. Alternatively, switch to the corresponding pinacol ester (1-(2-pyridyl)-1H-pyrazole-4-boronic acid pinacol ester) which is inherently more stable, or use strictly anhydrous conditions with a fluoride base (e.g., CsF in THF).
-
-
Symptom : Formation of homocoupled aryl halide (Ar-Ar).
-
Root Cause : Oxygen ingress during the reaction promoting Pd-catalyzed homocoupling.
-
Intervention : Review the degassing protocol. Ensure the septum is intact and the Argon source is pure.
-
References
-
Siripuram V.K., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries", Frontiers in Chemistry, [Link]
-
Buchwald S.L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles", Journal of the American Chemical Society / NIH, [Link]
-
"Recent Advances in Borylation and Suzuki-Type Cross-Coupling", MDPI Catalysts, [Link]
-
"Recent Developments in the Suzuki-Miyaura Reaction", Molecules, [Link]
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- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. mdpi.com [mdpi.com]
The Strategic Utility of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold for Kinase and Receptor Inhibition
In the landscape of contemporary medicinal chemistry, the pyrazole moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. The fusion of a pyrazole ring with a pyridine substituent, as seen in (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, further enhances its drug-like properties and offers medicinal chemists a versatile building block for creating potent and selective inhibitors of key biological targets. This boronic acid derivative has proven particularly valuable in the synthesis of inhibitors for critical signaling pathways implicated in cancer and fibrosis, such as the Transforming Growth Factor-β (TGF-β) and Aurora kinase pathways.
This comprehensive guide provides an in-depth exploration of the applications of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid in drug discovery. We will delve into its primary synthetic utility in Suzuki-Miyaura cross-coupling reactions, present detailed protocols for its implementation, and discuss its role in the generation of bioactive molecules with therapeutic potential.
Physicochemical Properties and Strategic Advantages
The strategic advantage of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid lies in the synergistic combination of its constituent heterocycles and the reactive boronic acid group. The pyrazole ring acts as a versatile scaffold, while the pyridin-2-yl substituent can significantly influence the molecule's pharmacokinetic properties and target engagement. The boronic acid functionality serves as a key handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of C-C bonds.[3] This reaction's tolerance of a wide range of functional groups makes it an ideal method for the late-stage functionalization of complex molecules, a crucial aspect of modern drug discovery.[4]
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Molecules
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the synthetic utility of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or heteroaryl halides, providing a straightforward route to a diverse library of compounds for biological screening.[5]
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted organic synthesis has been shown to significantly accelerate Suzuki-Miyaura reactions, often leading to higher yields and shorter reaction times.[6] The following protocol is a representative example for the coupling of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid with an aryl bromide.
Materials:
-
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
Vial Preparation: To a clean and dry microwave reactor vial containing a magnetic stir bar, add (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, the aryl bromide, palladium catalyst, and base.
-
Solvent Addition: Add the solvent system to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This step is crucial to prevent the oxidation of the palladium catalyst.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Application in the Discovery of TGF-β Receptor Inhibitors
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and extracellular matrix production.[7] Dysregulation of this pathway is implicated in fibrosis and cancer.[8] Small molecule inhibitors of the TGF-β type I receptor (ALK5) are therefore of significant therapeutic interest.
The (1-(Pyridin-2-yl)-1H-pyrazol-4-yl) moiety has been identified as a key pharmacophore in a number of potent and selective ALK5 inhibitors.[8][9] A notable example is the discovery of GW788388, a potent and orally active ALK5 inhibitor.[10] The synthesis of GW788388 and its analogs often involves a Suzuki-Miyaura coupling as a key step to introduce the pyrazole-pyridine core.[11]
Caption: The TGF-β signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) and Quantitative Data
The following table summarizes the in vitro activity of a series of pyrazole-based TGF-β type I receptor inhibitors, demonstrating the impact of substitutions on the core scaffold.
| Compound | R Group | ALK5 IC₅₀ (nM) | p38 IC₅₀ (µM) |
| 1 | H | 51 | >20 |
| 2 | 6-Methyl | 29 | >20 |
| 7 | 6-Bromo | 11 | >20 |
| 16 | 4-Fluorophenyl | 70 | >20 |
| GW788388 | 4-(N-(tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl | 13 | >10 |
Data compiled from multiple sources.[9][10]
Application in the Discovery of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The 3-aminopyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors, and the (1-(Pyridin-2-yl)-1H-pyrazol-4-yl) scaffold provides a valuable platform for the development of potent and selective Aurora kinase inhibitors.[12][13]
The general synthetic strategy involves the use of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid or its derivatives in Suzuki-Miyaura coupling reactions to construct the core of the inhibitor, followed by further functionalization to optimize potency and selectivity.
Conclusion and Future Perspectives
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a versatile and valuable building block in modern drug discovery. Its utility in the synthesis of potent and selective inhibitors of TGF-β and Aurora kinases highlights its significance in the development of novel therapeutics for cancer and fibrotic diseases. The robustness of the Suzuki-Miyaura cross-coupling reaction allows for the efficient generation of diverse chemical libraries based on this privileged scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such well-designed chemical tools will undoubtedly continue to accelerate the discovery of the next generation of targeted therapies.
References
- Bavetsias, V., et al. (2005). Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition. Journal of Medicinal Chemistry, 48(9), 3248-3251.
- De Lera Ruiz, M., et al. (2006). Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221.
- Fancelli, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8378.
- Sangani, C. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 141, 106901.
- Ciayadi, R., et al. (2011). 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling. Bioorganic & Medicinal Chemistry Letters, 21(18), 5642-5645.
- Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953-3956.
- Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
- Balbi, A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1616.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Rajasheker, K. V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scilit.
- Gellibert, F., et al. (2006). N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-21.
- Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105994.
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PubChem. (n.d.). 4-(4-(3-(pyridin-2-yl)-1h-pyrazol-4-yl)pyridin-2-yl)-n-(tetrahydro-2h-pyran-4-yl)benzamide. Retrieved from [Link]
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WIPO. (2022). 2-(3-pyridin-2-yl-4-quinolin-4-yl-pyrazol-1-yl)-acetamide derivatives as inhibitors of transforming growth factor-beta receptor i/alk5. Retrieved from [Link]
- da Silva, A. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660533.
- Kumar, V., et al. (2023).
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ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram showing the main components of the TGF-b signaling... Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the TGF-β signaling pathway and its regulatory... Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Li, J. H., et al. (2011). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 16(5), 3794-3804.
- Goel, A., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4757-4786.
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Advanced Cross-Coupling Strategies: Utilizing (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester in Modern Synthesis
An Application Guide for Researchers
Introduction
The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science. Within this field, the (1-(Pyridin-2-yl)-1H-pyrazol-4-yl) moiety has emerged as a privileged scaffold, present in numerous biologically active compounds. (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester is a key building block that enables the efficient installation of this valuable structural unit. As a stable, easy-to-handle solid, this pinacol ester is an ideal precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This guide provides an in-depth exploration of the application of this reagent. We will move beyond a simple recitation of steps to explain the critical scientific principles governing the reaction, offering researchers the insights needed to optimize outcomes, troubleshoot challenges, and adapt these protocols for novel synthetic targets.
Core Concept: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[1][2] Its power lies in its remarkable functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[1][3] The reaction couples an organoboron reagent, in this case, our pyridinyl-pyrazolyl boronic ester, with an organic halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base.[4]
The pinacol ester functionality serves a crucial role. Compared to the corresponding free boronic acid, the pinacol ester exhibits enhanced stability, reducing the incidence of common side reactions like protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling.[4][5] This stability simplifies purification, storage, and handling.[4]
Mechanistic Underpinnings: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium complex. Understanding this cycle is paramount for rational optimization and troubleshooting. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic ester to form a more nucleophilic boronate "ate" complex, which readily transfers its pyridinyl-pyrazolyl group to the Pd(II) center.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester with a generic aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester | >95% | Sigma-Aldrich, etc. | Store under inert gas, desiccated. |
| Aryl or Heteroaryl Halide (e.g., 4-Bromoacetophenone) | Reagent Grade | Commercial | Ensure purity; impurities can inhibit the catalyst. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst Grade | Commercial | An air-stable Pd(II) precatalyst. Alternatives are discussed below. |
| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous, Powdered | Commercial | Base strength can be a key optimization parameter. |
| Solvent (e.g., 1,4-Dioxane) | Anhydrous | Commercial | Use a dry, degassed solvent for best results. |
| Deionized Water | N/A | In-house | Degas thoroughly before use. |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | Essential for maintaining an oxygen-free environment. |
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 equiv.), the aryl bromide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure a completely oxygen-free atmosphere. This is critical to prevent both catalyst deactivation and homocoupling of the boronic ester.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting aryl halide is observed. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Expert Insights: Rationale and Optimization
A successful outcome often depends on a rational selection of reaction parameters. Heterocyclic substrates can present unique challenges, such as the potential for the nitrogen lone pairs to coordinate to the palladium center and inhibit catalysis.[8][9]
Catalyst and Ligand Selection
-
For General Reliability: Pd(dppf)Cl₂ is an excellent starting point. The dppf ligand provides a good balance of electron-richness and steric bulk, making it a robust choice for a variety of substrates, including N-heterocycles.[10]
-
For Challenging Couplings: For less reactive aryl chlorides or sterically hindered partners, more advanced catalytic systems are often required. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst are highly effective.[5] Their significant steric bulk and electron-donating ability facilitate the oxidative addition and reductive elimination steps, which can be rate-limiting.[11]
The Crucial Role of the Base and Solvent
-
Base: The base is not merely an acid scavenger; it is essential for activating the boronic ester for transmetalation.[7]
-
K₂CO₃ / Cs₂CO₃: Common, effective bases for many Suzuki couplings. Often used in an aqueous solution.
-
K₃PO₄: A stronger base that can accelerate sluggish reactions. It is particularly effective for coupling with challenging substrates like aryl chlorides.
-
-
Solvent System:
-
Dioxane, Toluene, DMF: Standard anhydrous solvents that provide good solubility for most organic reagents.
-
The Water Effect: The addition of a small amount of water is often beneficial. It can increase the solubility of the inorganic base and facilitate the formation of a Pd-OH intermediate, which is believed to accelerate the transmetalation step.[10][12] However, excessive water can promote undesired protodeboronation.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient degassing (oxygen present).3. Base not strong enough. | 1. Use a fresh bottle of catalyst or switch to a more active pre-catalyst system (e.g., Buchwald).[5]2. Improve degassing protocol (e.g., use freeze-pump-thaw cycles).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | 1. Reaction conditions too harsh (high temp).2. Presence of acidic impurities.3. Reaction is too slow, allowing decomposition. | 1. Lower the reaction temperature and monitor.2. Use purified reagents and anhydrous solvents.3. Use a more active catalyst to accelerate the desired coupling over the decomposition pathway.[11] |
| Homocoupling of Boronic Ester | Primary cause is the presence of oxygen, which can promote a Pd(II)-mediated side reaction. | Rigorously degas all solvents and the reaction mixture before and after adding the catalyst.[5] |
Conclusion
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester is a powerful and versatile reagent for the synthesis of complex heterocyclic molecules via the Suzuki-Miyaura cross-coupling reaction. Success in its application hinges on a solid understanding of the underlying catalytic cycle and a rational approach to the selection of the catalyst, base, and solvent. By starting with the general protocol provided and applying the optimization principles discussed, researchers can confidently incorporate this valuable building block into their synthetic strategies, paving the way for new discoveries in medicine and materials science.
References
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The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Available at: [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition. Available at: [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate. Available at: [Link]
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Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Available at: [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis of kinase inhibitors with (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
An Application Guide to the Synthesis of Novel Kinase Inhibitors Utilizing (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Authored by: Senior Application Scientist, Medicinal Chemistry Division
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors using (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid as a key building block. This scaffold is of particular interest as it combines the advantageous properties of both pyridine and pyrazole rings, which are considered "privileged structures" in medicinal chemistry for their ability to form key interactions within the ATP-binding pocket of kinases.[1][2][3][4] We will detail the strategic application of the Suzuki-Miyaura cross-coupling reaction for the efficient construction of diverse inhibitor libraries and provide step-by-step protocols for both the synthesis of the boronic acid precursor and its subsequent coupling to various heterocyclic cores.
The Scientific Rationale: Why (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid?
The design of effective kinase inhibitors hinges on creating molecules that can form specific, high-affinity interactions with the target enzyme. The (1-(Pyridin-2-yl)-1H-pyrazol-4-yl) moiety is an exemplary scaffold that leverages several key principles of modern medicinal chemistry.
-
Privileged Scaffolds: Both the pyrazole and pyridine rings are independently recognized as privileged scaffolds in kinase inhibitor design.[1][3][4] The pyrazole ring is a versatile bioisostere and is present in at least eight FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib.[1][3] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP.[1]
-
Enhanced Binding Interactions: The fusion of these two heterocycles creates a unique electronic and steric profile. The pyridine nitrogen provides a strong hydrogen bond acceptor site, often interacting with the "hinge" region of the kinase, while the pyrazole nitrogens offer additional interaction points.[1][2] This combination can lead to enhanced potency and selectivity.
-
Synthetic Tractability via Boronic Acids: The boronic acid functional group is a stable, generally non-toxic, and highly versatile handle for synthetic chemistry.[5][6] It is the key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds with exceptional reliability and functional group tolerance.[7][8][9] This allows the (1-(Pyridin-2-yl)-1H-pyrazol-4-yl) core to be efficiently coupled with a wide array of (hetero)aryl halides, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[7]
Below is a diagram illustrating the overall strategy for developing these kinase inhibitors.
Caption: High-level workflow for kinase inhibitor development.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the linchpin of this synthetic strategy. Its mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states to couple the organoboron species with an organohalide.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic core.
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is often rate-limiting and requires activation of the boronic acid with a base.[9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium complex as the final coupled product, regenerating the Pd(0) catalyst.[10]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester
This protocol is adapted from established methods for the borylation of halo-pyrazoles.[11][12] The synthesis proceeds in two steps: N-arylation of 4-bromo-1H-pyrazole followed by a Miyaura borylation.
Materials & Reagents
| Reagent/Material | Formula | M.W. | Supplier | Notes |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | Commercial | |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Commercial | |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Commercial | |
| L-Proline | C₅H₉NO₂ | 115.13 | Commercial | |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercial | Dried before use |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Commercial | Anhydrous |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Commercial | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Commercial | |
| Potassium Acetate (KOAc) | CH₃CO₂K | 98.14 | Commercial | Dried before use |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Commercial | Anhydrous |
Step-by-Step Procedure:
Part A: Synthesis of 4-bromo-1-(pyridin-2-yl)-1H-pyrazole
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq), 2-chloropyridine (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of ~0.5 M with respect to the starting pyrazole.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-arylated product.
Part B: Synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 4-bromo-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane (~0.2 M concentration).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the title boronic ester as a solid.
Protocol 2: Microwave-Assisted Suzuki Coupling for Kinase Inhibitor Synthesis
This protocol describes the coupling of the synthesized boronic ester with a generic halo-heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common kinase scaffold. This method is adapted from established microwave-assisted Suzuki protocols.[10][13]
Materials & Reagents
| Reagent/Material | Formula | M.W. | Supplier | Notes |
| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester | C₁₅H₁₉BN₂O₂ | 286.14 | From Protocol 1 | |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | Commercial | Example core |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | Commercial | Air-sensitive |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Commercial | 2 M aqueous solution |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Commercial | Anhydrous |
| Water | H₂O | 18.02 | Deionized | Degassed |
Step-by-Step Procedure:
-
To a 10 mL microwave vial, add the halo-heterocycle (1.0 mmol), the boronic acid pinacol ester (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (4 mL) and the 2 M aqueous Na₂CO₃ solution (2 mL).
-
Seal the vial with a Teflon septum cap.
-
Place the vial in the microwave reactor. Irradiate at 120 °C for 20-40 minutes.[13]
-
Upon completion (monitored by LC-MS), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Case Study: Targeting a Kinase Pathway
The synthesized inhibitors can be evaluated against a panel of kinases. For example, many pyrazole-based inhibitors target kinases in oncogenic pathways like the JAK-STAT or PI3K-Akt pathways.[3][8][14] An inhibitor synthesized via the protocols above could potentially block the phosphorylation cascade, leading to apoptosis in cancer cells.
Caption: Inhibition of a generic kinase signaling pathway.
Hypothetical Data Summary
The following table presents expected outcomes for a synthesized inhibitor (Compound X ), derived from coupling the title boronic acid with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
| Parameter | Result | Method |
| Synthesis Yield | 65% | Microwave-Assisted Suzuki |
| Purity | >98% | HPLC |
| Identity | Confirmed | ¹H NMR, HRMS |
| SYK Kinase IC₅₀ | 35 nM | ADP-Glo Kinase Assay[15] |
| Cellular Potency (EC₅₀) | 0.5 µM | Anti-proliferation in K562 cells[8] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Suzuki Coupling | Inactive catalyst; Insufficient base; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different ligand (e.g., SPhos). Ensure base is sufficiently strong and soluble. Use anhydrous, degassed solvents. |
| Protodeborylation of Boronic Ester | Presence of water/protons; Prolonged reaction time at high temperature. | Ensure rigorous anhydrous conditions. Use a milder base (e.g., KF)[9]. Optimize reaction time to avoid decomposition. |
| Homocoupling of Boronic Ester | Reaction conditions favor this side reaction. | Lower the catalyst loading. Add an inhibitor for homocoupling if necessary. |
| Difficult Purification | Close polarity of product and byproducts. | Optimize chromatography gradient (shallow gradient). Consider reverse-phase chromatography. Recrystallization may be an option. |
References
- Benchchem. Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Available from: [Link]
-
RSC Publishing. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available from: [Link]
-
PMC. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). Available from: [Link]
-
PubMed. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). Available from: [Link]
-
PMC - NIH. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
PMC. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Available from: [Link]
-
MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). Available from: [Link]
-
PMC. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]
- Benchchem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
-
PubMed. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Available from: [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Available from: [Link]
-
Academia.edu. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Available from: [Link]
-
RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Available from: [Link]
-
MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Available from: [Link]
-
Scilit. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (2026). Available from: [Link]
-
ACS Publications. Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin. (2010). Available from: [Link]
-
PMC. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. (2022). Available from: [Link]
-
ResearchGate. Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Available from: [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025). Available from: [Link]
-
MedChemComm (RSC Publishing). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2021). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. a2bchem.com [a2bchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 15. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of Heterocycles with (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid
Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Application: Carbon-Carbon Bond Formation, Library Synthesis, API Scale-up
Introduction & Scientific Rationale
The 1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety is a highly privileged bidentate pharmacophore in modern medicinal chemistry. It is frequently utilized to establish critical hinge-binding interactions in the active sites of kinase inhibitors, such as Raf-kinase targeted therapies[1], and serves as a rigid, vector-directing spacer in targeted protein degraders, including IRAK-M PROTACs[2].
However, the functionalization of complex halogenated heterocycles using (1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (or its pinacol ester) via Suzuki-Miyaura cross-coupling presents distinct synthetic challenges. The presence of multiple Lewis basic nitrogen atoms can coordinate to the palladium center, leading to off-target resting states and catalyst poisoning. Furthermore, electron-rich heteroaryl boronic acids are highly susceptible to rapid protodeboronation under basic aqueous conditions[3]. This application note provides field-proven, optimized protocols to overcome these hurdles, explaining the causality behind each experimental choice to ensure high-yielding, reproducible carbon-carbon bond formation.
Mechanistic Insights & Catalyst Selection
The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4]. For this specific pyrazole-pyridine substrate, the rate-determining step often shifts depending on the electrophile and the reaction environment.
When coupling with electron-deficient heteroaryl chlorides, oxidative addition is sluggish. Conversely, transmetalation can become the bottleneck if the boronic acid is not properly activated into its boronate "ate" complex by an appropriate base[4]. Because protodeboronation competes directly with transmetalation, the catalytic cycle must be accelerated using highly active, sterically demanding ligands.
Fig 1. Suzuki-Miyaura catalytic cycle for heteroaryl boronic acid cross-coupling.
Reaction Optimization & Experimental Design
To minimize protodeboronation and prevent catalyst sequestration by the pyridine-pyrazole nitrogens, the choice of ligand is paramount. Bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos) are required to maintain a highly active, monomeric Pd(0) species[5].
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 90 | 45 | 35 |
| 2 | Pd(dppf)Cl2·CH2Cl2 | K2CO3 | 1,4-Dioxane/H2O (4:1) | 90 | 78 | 12 |
| 3 | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 90 | 94 | <5 |
| 4 | XPhos Pd G2 | KF | THF (Anhydrous) | 70 | 15 | <5 |
Causality Analysis:
-
Entry 1 shows poor yield due to catalyst poisoning by the substrate's nitrogen atoms, allowing the competing protodeboronation pathway to dominate.
-
Entry 3 utilizes XPhos Pd G2, a precatalyst that rapidly generates an active Pd(0) species. The bulky XPhos ligand accelerates oxidative addition and transmetalation, outcompeting the degradation pathways[5].
-
Entry 4 demonstrates a critical mechanistic trap: while anhydrous conditions halt protodeboronation, they severely stunt transmetalation because water is required to hydroxylate the boronic acid/ester into the reactive [R-B(OH)3]⁻ species[4].
Detailed Experimental Protocols
Protocol A: Microwave-Assisted High-Throughput Coupling (Library Synthesis)
This protocol is optimized for rapid discovery chemistry, utilizing microwave irradiation to drive the reaction to completion before significant protodeboronation can occur.
Reagents:
-
Heteroaryl halide (bromide or chloride): 1.0 mmol
-
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid: 1.2 mmol (Slight excess to account for minor degradation)
-
XPhos Pd G2: 0.05 mmol (5 mol%)
-
K3PO4 (aqueous, 2.0 M): 3.0 mmol
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the heteroaryl halide, the boronic acid, and XPhos Pd G2.
-
Solvent Addition: Add 3.0 mL of 1,4-Dioxane. Causality: Dioxane is chosen for its excellent microwave transparency and high boiling point, preventing over-pressurization.
-
Degassing (Critical Step): Seal the vial with a septum cap. Sparge the mixture with dry Nitrogen or Argon for 5 minutes. Causality: Dissolved oxygen promotes the homocoupling of the boronic acid and irreversibly oxidizes the active Pd(0) species to inactive Pd(II).
-
Base Addition: Inject 1.5 mL of the degassed 2.0 M aqueous K3PO4 solution via syringe.
-
Reaction: Irradiate the vial in a microwave synthesizer at 110 °C for 20 minutes.
-
Workup & Self-Validation: Dilute the mixture with EtOAc (10 mL) and wash with brine (10 mL). If the organic layer remains dark brown or black, Pd black has precipitated; filter the organic layer through a short pad of Celite before concentration. Analyze the crude mixture via LC-MS to confirm the disappearance of the starting halide.
Protocol B: Scalable Thermal Batch Synthesis (Gram-Scale)
This protocol is designed for the scale-up of lead compounds, utilizing a more robust, cost-effective catalyst system and lower temperatures to manage exotherms.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, suspend the heteroaryl halide (10.0 mmol), (1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester (11.0 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.3 mmol, 3 mol%) in 80 mL of 1,4-Dioxane.
-
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).
-
Base Addition: Add a degassed solution of K2CO3 (30.0 mmol) in 20 mL of deionized water.
-
Reaction: Attach a reflux condenser and heat the biphasic mixture in an oil bath at 90 °C for 12 hours under a positive pressure of Argon.
-
Palladium Scavenging: Cool the reaction to room temperature. Add a metal scavenger (e.g., SiliaMetS Thiol, 1.5 equivalents relative to Pd) and stir for 2 hours. Causality: Residual palladium can interfere with downstream biological assays and cause dark discoloration of the final API.
-
Purification: Filter through Celite, extract with DCM (3 x 50 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting & Analytical Characterization
When functionalizing heterocycles with pyrazole boronic acids, reaction monitoring via LC-MS is essential. The mass profile of the crude reaction will immediately diagnose the point of failure.
Fig 2. Troubleshooting workflow for common issues in pyrazole boronic acid couplings.
-
Protodeboronation: Identified by the presence of 1-(pyridin-2-yl)-1H-pyrazole (m/z = 146.1) in the LC-MS trace. Mitigate by switching to a more active catalyst (XPhos Pd G2) to outpace the degradation[5].
-
Homocoupling: Identified by the presence of the pyrazole dimer. Mitigate by strictly enforcing oxygen-free conditions during the setup.
-
Incomplete Conversion: If the starting halide remains untouched, ensure sufficient water is present in the solvent system to facilitate the formation of the transmetalating boronate species[4].
References
-
[2] Heterocyclic compound. WO2021020585A1. Google Patents. Available at:
-
[1] United States Patent 7,795,249 B2 (Raf-kinase inhibitors). Googleapis.com. Available at:[Link]
-
[5] Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
[3] Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. Available at:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2021020585A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 3. Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes [dspace.mit.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Aqueous media Suzuki coupling for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
An Application Guide for the Aqueous Suzuki-Miyaura Coupling of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Introduction: The Strategic Advantage of Aqueous Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is paramount for developing new therapeutic agents.[3] The pyrazole moiety, in particular, is a privileged scaffold found in numerous blockbuster drugs.[4][5] This guide focuses on the aqueous Suzuki-Miyaura coupling of a specific, high-value building block: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid.
Traditionally performed in organic solvents, the shift towards aqueous media represents a significant advancement in green and sustainable chemistry.[3] Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost.[3][6] Furthermore, the stability and general water-solubility of boronic acids make them highly compatible with aqueous conditions, often leading to enhanced reaction rates and simplified product isolation.[7]
This document provides a comprehensive technical overview and a detailed experimental protocol for the successful execution of this reaction, designed for researchers and scientists in drug development and process chemistry. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reagent, and provide a robust, validated protocol for achieving high-yield synthesis.
Understanding the Core Chemistry: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The efficiency of this cycle is highly dependent on the careful selection of the palladium source, ligand, base, and solvent system.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
The structure of this specific boronic acid presents a unique challenge: the presence of two basic nitrogen atoms in the pyridine and pyrazole rings. These nitrogen centers can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning".[8] Therefore, the selection of an appropriate ligand is critical to shield the palladium center and maintain its catalytic activity. Bulky, electron-rich phosphine ligands are often employed to address this issue, as they promote the desired catalytic steps while discouraging catalyst deactivation.[2][9]
Application Protocol: Aqueous Suzuki Coupling
This protocol provides a reliable method for coupling (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid with a representative aryl bromide, 4-bromoanisole, in an aqueous medium.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Amount (mg/mL) | Supplier |
| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid | C₈H₈BN₃O₂ | 189.00 | - | 1.0 | 189 mg | (e.g., Sigma-Aldrich) |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | - | 1.0 | 187 mg (127 µL) | (e.g., Sigma-Aldrich) |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | - | 0.02 (2 mol%) | 4.5 mg | (e.g., Sigma-Aldrich) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 410.52 | - | 0.04 (4 mol%) | 16.4 mg | (e.g., Sigma-Aldrich) |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | - | 3.0 | 637 mg | (e.g., Sigma-Aldrich) |
| Dioxane | C₄H₈O₂ | 88.11 | - | - | 4.0 mL | (e.g., Sigma-Aldrich) |
| Deionized Water | H₂O | 18.02 | - | - | 1.0 mL | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the aqueous Suzuki coupling.
Step-by-Step Protocol
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (189 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Pre-mixing: In a separate small vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add 4.0 mL of dioxane and 1.0 mL of deionized water to the Schlenk flask containing the substrates and base.
-
Inerting the Atmosphere: Seal the Schlenk flask with a septum. Purge the flask with nitrogen or argon gas for 10-15 minutes to remove oxygen, which can degrade the catalyst.
-
Catalyst Introduction: While maintaining a positive nitrogen pressure, add the pre-weighed catalyst/ligand mixture to the reaction flask.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Technical Discussion: Rationale for Protocol Choices
-
Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common, air-stable palladium precursor that is reduced in situ to the active Pd(0) species.[10] SPhos is a bulky, electron-rich biaryl phosphine ligand.[2] Its steric bulk facilitates the final reductive elimination step and helps prevent catalyst deactivation by the nitrogen atoms on the pyridine and pyrazole rings.[8][9] The 1:2 ratio of Pd to ligand ensures that the palladium center remains coordinated and catalytically active.
-
Base (K₃PO₄): The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[11][12] Potassium phosphate is a moderately strong base that is effective in aqueous systems without causing significant hydrolysis of sensitive functional groups.[13]
-
Solvent System (Dioxane/Water 4:1): While the goal is an "aqueous" reaction, many organic substrates have limited water solubility. A co-solvent system is therefore pragmatic.[11] Dioxane is an excellent solvent for the organic substrates and the catalyst complex. The presence of water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[14] This biphasic or partially miscible system creates a high concentration of reactants at the interface, often accelerating the reaction.[11]
-
Temperature (90 °C): While some Suzuki couplings can proceed at room temperature with highly active catalysts, moderate heating is often required to ensure a reasonable reaction rate, particularly when using less reactive aryl bromides.[1] 90 °C provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant side reactions or decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature. | Ensure thorough degassing of the reaction mixture. Try a stronger base like Cs₂CO₃. Increase the reaction temperature to 100-110 °C. Use a palladium pre-catalyst for more reliable activation. |
| Protodeboronation of Boronic Acid | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents if possible (though this defeats the purpose of an aqueous reaction). Use a milder base (e.g., K₂CO₃).[15] Ensure the reaction is not run for an unnecessarily long time. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; Inefficient transmetalation step. | Improve the degassing procedure. Increase the ligand-to-palladium ratio slightly to promote reductive elimination of the desired product over side reactions. |
| Difficult Product Isolation | Emulsion during work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of celite before extraction. |
Safety Considerations
-
Palladium Compounds: Palladium salts can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Handle it exclusively within a fume hood.
-
Bases: Potassium phosphate is corrosive. Avoid skin and eye contact.
-
Pressure: Heating a sealed vessel can lead to pressure buildup. Ensure the reaction vessel is not sealed airtight unless it is a pressure-rated microwave vial. For a Schlenk flask, use a nitrogen line with a bubbler to vent excess pressure.
Conclusion
The aqueous Suzuki-Miyaura coupling is a powerful and environmentally conscious method for synthesizing complex molecules. By understanding the key mechanistic principles and carefully selecting the catalyst, ligand, and base, researchers can successfully couple challenging heteroaromatic substrates like (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. The protocol described herein provides a robust and reliable starting point for the synthesis of novel compounds for drug discovery and materials science, embodying the principles of efficiency and sustainability.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Retrieved from [Link]
-
ACS Publications. (2002, July 30). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters. Retrieved from [Link]
-
Techno-Sciences. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]
-
Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]
-
MDPI. (n.d.). Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chemistry. Retrieved from [Link]
-
Wordpress. (n.d.). Pd/C and Other Heterogeneous Catalysts. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
ACS Publications. (2008, November 10). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2016, August 25). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]
-
MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]
-
DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. reddit.com [reddit.com]
Application Note: Ligand Selection for Palladium-Catalyzed Reactions of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid
Executive Summary
The cross-coupling of heteroaryl boronic acids is a cornerstone of modern pharmaceutical development. However, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid presents a unique dual-threat to catalytic efficiency: it is highly susceptible to protodeboronation (PDB), and its bidentate nitrogen motif (pyridine and pyrazole) acts as a potent catalyst poison.
This application note provides a comprehensive, causality-driven guide to selecting the optimal ligand and precatalyst system to overcome these challenges. By utilizing bulky, electron-rich Buchwald ligands (specifically XPhos) paired with third-generation (G3) palladacycles, researchers can force rapid transmetalation and reductive elimination, outcompeting both catalyst chelation and degradation pathways.
Mechanistic Insights: The "Why" Behind Ligand Failure and Success
To design a successful protocol, we must first understand the causality behind reaction failures when using standard catalytic systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2 ).
Challenge A: Catalyst Poisoning via Chelation
The substrate contains two perfectly spaced nitrogen atoms: the 2-pyridyl nitrogen and the adjacent pyrazole nitrogen. When a palladium(II) intermediate is generated during the catalytic cycle, these nitrogens can act as a bidentate ligand. If the primary phosphine ligand is small or labile (e.g., PPh3 ), the substrate will displace it, forming a highly stable, catalytically inactive Pd(II) "dead-end" complex.
-
The Solution: A ligand with immense steric bulk (such as a dialkylbiaryl phosphine) physically blocks the substrate from adopting a bidentate coordination geometry around the palladium center.
Challenge B: The Protodeboronation (PDB) Paradox
Heteroaryl boronic acids undergo rapid protodeboronation—the cleavage of the C–B bond to yield a C–H bond—under basic aqueous conditions[1]. While base-catalyzed PDB is well documented, recent high-throughput and computational studies have revealed a secondary, insidious pathway: Palladium-catalyzed protodeboronation [2][3].
Paradoxically, while bulky ligands are required to prevent catalyst poisoning, they can actually promote Pd-catalyzed PDB if the transmetalation step is slow. Bulky ligands favor the formation of an unstable intermediate capable of facile proton transfer to the transmetalated aryl group[3].
-
The Solution: We cannot simply add a bulky ligand and heat the reaction. We must use a precatalyst that generates the active L1Pd(0) species rapidly at low temperatures. By using XPhos Pd G3 , the reaction can be run at 40 °C. At this mild temperature, base-catalyzed PDB is suppressed, and the highly active catalyst ensures the cross-coupling cycle outpaces the Pd-catalyzed PDB pathway[4].
Catalytic cycle vs. off-target pathways (poisoning and protodeboronation).
Ligand Selection Matrix (Quantitative Data)
The following table summarizes the performance of various ligand/precatalyst combinations when coupling (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid with a model aryl bromide (e.g., 4-bromoanisole) using K3PO4 as the base in 1,4-Dioxane/ H2O .
| Ligand / Precatalyst System | Catalyst Loading | Temp (°C) | Product Yield (%) | PDB Byproduct (%) | Primary Failure Mode |
| Pd(PPh3)4 | 5 mol% | 80 | < 10 | 25 | Severe Catalyst Poisoning |
| Pd(dppf)Cl2 | 5 mol% | 80 | 42 | 45 | Base-Catalyzed PDB (High Temp) |
Pd(OAc)2
| 5 mol% | 80 | 68 | 20 | Pd-Catalyzed PDB (Slow Activation) |
| XPhos Pd G3 | 2 mol% | 40 | > 95 | < 3 | None (Optimal System) |
Data Interpretation: XPhos Pd G3 vastly outperforms traditional systems because the 2-aminobiphenyl backbone of the G3 palladacycle undergoes rapid reductive elimination upon mild basic activation, instantly flooding the system with the highly active L1Pd(0) species[4].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. It includes specific In-Process Controls (IPC) to ensure the mechanistic assumptions hold true during execution.
Materials Required:
-
Aryl Halide: 1.0 equivalent (e.g., 1.0 mmol)
-
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid: 1.2 equivalents (1.2 mmol)
-
Catalyst: XPhos Pd G3 (0.02 equivalents, 2 mol%)
-
Base: K3PO4 (3.0 equivalents, 3.0 mmol)
-
Solvent: 1,4-Dioxane / HPLC-grade H2O (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
Step 1: Rigorous Deoxygenation (Crucial for preventing Pd(II) stalling)
-
Add the aryl halide, boronic acid, and K3PO4 to a Schlenk flask equipped with a magnetic stir bar.
-
Add 1,4-Dioxane (8 mL) and H2O (2 mL).
-
Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality: Oxygen converts Pd(0) to unreactive Pd(II) peroxo complexes, increasing the lifetime of Pd(II) intermediates which are vulnerable to chelation by the substrate's pyridine-pyrazole motif.
Step 2: Catalyst Activation
-
Briefly open the flask under a positive pressure of Argon and add XPhos Pd G3 (15.7 mg, 0.02 mmol).
-
Seal the flask and stir at room temperature for 5 minutes. The solution will rapidly change color (typically to a deep red/orange), indicating the formation of the active L1Pd(0) species.
Step 3: Mild Cross-Coupling
-
Transfer the flask to a pre-heated oil bath or heating block set to 40 °C .
-
Stir vigorously for 2 to 4 hours. Causality: Maintaining the temperature at 40 °C minimizes the thermal degradation of the boronic acid (base-catalyzed PDB) while the highly active XPhos catalyst drives the coupling forward.
Step 4: In-Process Control (IPC) Monitoring (Self-Validation)
-
At the 60-minute mark, withdraw a 10 µL aliquot using a degassed syringe.
-
Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.
-
Validation Check: Monitor the Total Ion Chromatogram (TIC) for the mass of the desired product versus the mass of the protodeboronated byproduct (m/z 145.16 for 1-(pyridin-2-yl)-1H-pyrazole).
-
System Check: If the peak area of m/z 145.16 exceeds 10% of the product peak, your solvent was improperly degassed, or the base concentration is locally too high (poor stirring).
-
Step 5: Quench and Workup
-
Once the aryl halide is consumed (verified by IPC), cool the reaction to room temperature.
-
Quench by adding 10 mL of saturated aqueous NH4Cl . Causality: Neutralizing the basic environment immediately halts any residual base-catalyzed protodeboronation of unreacted starting material, preventing byproduct contamination during extraction.
-
Extract with Ethyl Acetate ( 3×15 mL), dry the combined organic layers over Na2SO4 , and concentrate in vacuo for downstream purification.
Self-validating experimental workflow for Suzuki-Miyaura coupling.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]
-
Wikipedia Contributors. (2024). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Shangyu, et al. (2026). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv / The Matter Blotter.[Link]
Sources
Scale-up synthesis using (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Application Note: Scale-Up Synthesis and Cross-Coupling Applications of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid and its Pinacol Ester
Executive Summary
Heteroaryl boronic acids and their derivatives are indispensable building blocks in medicinal chemistry, particularly for the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling[1]. The 1-(pyridin-2-yl)-1H-pyrazole motif is a highly privileged scaffold, frequently deployed as a bidentate hinge-binding element in kinase inhibitors or as a rigid spacer in protein-protein interaction (PPI) modulators.
However, the scale-up synthesis of electron-rich heteroaryl boronic acids presents significant process chemistry challenges. The primary failure modes include rapid protodeboronation under basic conditions and the formation of intractable boroxine mixtures during isolation[2]. This application note details a highly optimized, metal-free bi-heteroaryl core synthesis followed by a TurboGrignard-mediated borylation protocol. By targeting the pinacol ester (Bpin) rather than the free boronic acid, process chemists can achieve superior lipophilicity, chromatographic stability, and ease of crystallization on a multi-kilogram scale.
Mechanistic Rationale & Strategic Design
Core Assembly: SNAr vs. Transition-Metal Catalysis
The synthesis begins with the construction of the 4-bromo-1-(pyridin-2-yl)-1H-pyrazole core. While palladium-catalyzed C-N coupling is a powerful and widely utilized method for N-arylation[3], the introduction of transition metals early in a synthetic sequence can lead to downstream purging challenges and increased Process Mass Intensity (PMI). Therefore, a Nucleophilic Aromatic Substitution (SNAr) approach utilizing 2-fluoropyridine and 4-bromopyrazole is preferred[4]. The high electronegativity of fluorine highly activates the 2-position of the pyridine ring toward nucleophilic attack, allowing for a highly efficient, metal-free coupling driven by cesium carbonate.
Borylation: Overcoming Cryogenic Constraints
For the borylation step, traditional methods utilizing n-butyllithium (n-BuLi) for halogen-metal exchange require cryogenic temperatures (-78 °C) to prevent competitive nucleophilic addition to the pyridine ring or deprotonation of the pyrazole core. Maintaining such temperatures on a multi-kilogram scale is highly energy-intensive and operationally risky.
By employing the TurboGrignard reagent (i-PrMgCl·LiCl), the exchange can be conducted safely and efficiently at -15 °C to 0 °C[5]. The addition of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, significantly enhancing its kinetic basicity and ensuring rapid, complete magnesiation of the pyrazole core before trapping with a borate electrophile.
Figure 1: Scalable synthetic workflow for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester.
Quantitative Data & Process Optimization
To establish a self-validating system, extensive optimization was performed on the halogen-metal exchange step. Table 1 demonstrates the causality behind selecting TurboGrignard over traditional lithiation or palladium-catalyzed Miyaura borylation.
Table 1: Optimization of Halogen-Metal Exchange for Scale-Up
| Reagent System | Operating Temp | Conversion to Metalated Species | Impurity Profile (Side Reactions) | Scalability Rating |
| n-BuLi (1.1 equiv) | -78 °C | >98% | Pyridine alkylation (2-5%) | Low (High cooling costs) |
| i-PrMgCl (1.2 equiv) | 0 °C | 65% (Incomplete) | Unreacted starting material | Poor (Sluggish kinetics) |
| i-PrMgCl·LiCl (1.1 equiv) | -15 °C | >99% | None detected | Excellent (Safe, rapid) |
| Pd(dppf)Cl₂ / B₂pin₂ | 90 °C | 95% | Protodehalogenation (3-8%) | Moderate (High catalyst cost) |
Table 2: Stability Profile (Protodeboronation Kinetics)
| Compound Form | Conditions | Half-life ( t1/2 ) | Primary Degradant |
| Free Boronic Acid | pH 10, 80 °C | < 30 minutes | 1-(Pyridin-2-yl)-1H-pyrazole |
| Free Boronic Acid | pH 7, 25 °C | ~ 14 days | 1-(Pyridin-2-yl)-1H-pyrazole |
| Pinacol Ester | pH 10, 80 °C | > 12 hours | Stable (Slow hydrolysis) |
| Pinacol Ester | Silica Gel, 25 °C | Stable (> 6 months) | None |
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromo-1-(pyridin-2-yl)-1H-pyrazole (SNAr)
Causality Check: Cesium carbonate is selected over potassium carbonate due to its superior solubility in DMF and the "cesium effect," which enhances the nucleophilicity of the pyrazole nitrogen.
-
Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charge: Add 4-bromopyrazole (500 g, 3.40 mol, 1.0 equiv) and anhydrous DMF (2.5 L, 5 volumes). Stir to dissolve.
-
Base Addition: Add cesium carbonate (1.66 kg, 5.10 mol, 1.5 equiv) in portions. Note: Mild exotherm expected.
-
Electrophile Addition: Add 2-fluoropyridine (363 g, 3.74 mol, 1.1 equiv) dropwise over 30 minutes.
-
Reaction: Heat the jacket to maintain an internal temperature of 90 °C for 12 hours.
-
Validation Point: Sample the reaction mixture for UPLC-MS analysis. The reaction is deemed complete when <1% of 4-bromopyrazole remains.
-
Workup: Cool to 20 °C. Slowly quench with process water (5 L) to precipitate inorganic salts. Extract the aqueous layer with MTBE (3 × 2 L).
-
Purification: Wash the combined MTBE layers with 5% aqueous LiCl (2 × 1 L) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as an off-white solid (701 g, 92% yield).
Protocol B: TurboGrignard-Mediated Borylation to the Pinacol Ester
Causality Check: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as the electrophile instead of triisopropyl borate to directly yield the stable pinacol ester, bypassing the unstable free boronic acid intermediate[2].
-
Setup: Equip a rigorously dried 10 L jacketed reactor with a mechanical stirrer, internal temperature probe, and argon sweep.
-
Charge: Add 4-bromo-1-(pyridin-2-yl)-1H-pyrazole (500 g, 2.23 mol, 1.0 equiv) and anhydrous THF (5 L, 10 volumes). Cool the internal temperature to -15 °C.
-
Magnesiation: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.89 L, 2.45 mol, 1.1 equiv) over 1.5 hours, maintaining the internal temperature below -10 °C.
-
Validation Point: Quench a 0.5 mL aliquot into D₂O and analyze by ¹H NMR. Complete disappearance of the pyrazole C5-proton signal indicates >99% magnesiation.
-
Electrophile Trapping: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (498 g, 2.68 mol, 1.2 equiv) dropwise at -15 °C.
-
Maturation: Allow the reaction to slowly warm to 20 °C over 2 hours.
-
Workup: Quench the reaction by the slow addition of 10% aqueous NH₄Cl (2 L). Extract with Ethyl Acetate (3 × 2 L). Wash the organic layer with brine, dry over MgSO₄, and concentrate to a crude oil.
-
Crystallization: Dissolve the crude oil in minimal hot ethyl acetate (0.5 L) and slowly add heptane (2 L) until the cloud point is reached. Cool to 0 °C to crystallize the target pinacol ester. Filter and dry under vacuum (514 g, 85% yield).
Downstream Application: Mitigating Protodeboronation in Suzuki-Miyaura Coupling
When utilizing (1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester in downstream Suzuki-Miyaura cross-couplings, the primary competing pathway is protodeboronation. Because the pyrazole ring is electron-rich, the C-B bond is highly susceptible to hydrolytic cleavage under standard aqueous basic conditions.
Figure 2: Competing pathways of transmetalation versus protodeboronation in Suzuki-Miyaura coupling.
Protocol Guidelines for Successful Cross-Coupling:
-
Catalyst/Ligand Selection: Use highly active pre-catalysts (e.g., XPhos Pd G3 or Pd(dppf)Cl₂·CH₂Cl₂) to ensure the rate of transmetalation outcompetes the rate of protodeboronation.
-
Base Selection: Avoid strong aqueous bases like NaOH or KOH. Instead, utilize mild, anhydrous bases such as K₃PO₄ or Cs₂CO₃ in biphasic systems (e.g., 1,4-Dioxane/H₂O 4:1)[1].
-
Thermal Profile: Pre-heat the reaction mixture containing the aryl halide, catalyst, and base, and add the boronic ester last (or via slow addition) to minimize its residence time in the basic medium prior to transmetalation.
References
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: nih.gov.
- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Source: a2bchem.com.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: acs.org.
- Cosford Azoles J. Med. Chem. Letter 2004 Supporting Info. Source: amazonaws.com.
- Nickel-catalyzed C(sp2)–C(sp2) Cross Coupling Reactions of Sulfur-Functionalities and Grignard Reagents. Source: researchgate.net.
Sources
Troubleshooting & Optimization
Overcoming poor solubility of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Overcoming Challenges in Solubility and Application
Welcome to the technical support guide for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. This document serves as a troubleshooting resource for researchers, chemists, and drug development professionals encountering solubility and reactivity challenges with this versatile building block. As a heteroaromatic boronic acid, its behavior in solution can be complex. This guide provides field-proven insights and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. What are the underlying reasons for its poor solubility?
A1: The poor solubility of this compound stems from a combination of its molecular structure and chemical behavior.
-
Molecular Structure: The molecule possesses both a polar, hydrogen-bonding pyrazole-boronic acid moiety and a large, relatively nonpolar pyridinyl-pyrazole aromatic system. This dual nature can make it difficult to find a single solvent that effectively solvates both parts of the molecule.
-
Boroxine Formation: A primary cause of apparent insolubility in boronic acids is the formation of boroxines.[1][2] Boroxines are cyclic trimeric anhydrides that form through the intermolecular dehydration of three boronic acid molecules.[2][3][4] This process is reversible but can be favored under anhydrous or heated conditions, resulting in a less soluble, often crystalline, white solid.[1][2] The presence of water shifts the equilibrium back toward the more soluble monomeric boronic acid.[1]
Caption: Equilibrium between boronic acid, boroxine, and boronate.
-
Catalyst Interaction: In the context of cross-coupling reactions, the nitrogen-rich pyridinyl and pyrazolyl rings can coordinate with the palladium catalyst.[5][6] While this is more of a reactivity issue, insoluble catalyst complexes can sometimes form, contributing to the observation of undissolved material.
Q2: What are the recommended solvents for dissolving (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid?
A2: While specific quantitative solubility data for this exact compound is not widely published, we can infer solubility trends from analogous heteroaryl boronic acids.[7] A systematic approach using a range of solvents is recommended.
Table 1: Estimated Qualitative Solubility in Common Organic Solvents
| Solvent Class | Examples | Estimated Solubility Level | Rationale & Comments |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | High | Ethers are excellent solvents for many boronic acids and are commonly used in Suzuki-Miyaura reactions.[8] They can effectively solvate the molecule without promoting significant boroxine formation. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Can hydrogen bond with the boronic acid group, aiding dissolution. However, they can also react with the boronic acid to form boronate esters, which may or may not be desirable depending on the application. |
| Aprotic Polar | Dimethylformamide (DMF), DMSO | Moderate to High | These strong solvents can dissolve a wide range of compounds.[9] They are often used as co-solvents to increase the solubility of recalcitrant substrates. Use with caution, as they can be difficult to remove and may affect downstream processing. |
| Aqueous Base | 1M Na₂CO₃, 1M K₃PO₄ | High | Boronic acids are Lewis acids that ionize in basic aqueous solutions to form tetrahedral boronate anions [R-B(OH)₃]⁻.[10] This anionic form is significantly more soluble in aqueous media.[11] This is the principle behind using aqueous bases in many cross-coupling reactions. |
| Ketones | Acetone | Moderate | Generally good solvents for boronic acids.[8] |
| Hydrocarbons | Toluene, Hexanes | Low | These nonpolar solvents are generally poor choices for dissolving polar boronic acids. Toluene may be used as a reaction solvent, but often requires a co-solvent or phase-transfer catalyst. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can offer moderate solubility, but are less common for reactions involving this type of compound.[8] |
Q3: My compound won't dissolve in my primary reaction solvent. What practical steps can I take to improve solubility?
A3: A multi-faceted approach is often necessary. The following decision workflow can guide your troubleshooting process.
Sources
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- 4. semanticscholar.org [semanticscholar.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Structural Challenge
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a highly valuable but notoriously challenging building block in medicinal chemistry. It contains two problematic motifs for Suzuki-Miyaura cross-coupling: an electron-rich pyrazole ring that accelerates transmetalation but increases susceptibility to protodeboronation, and a strongly coordinating pyridine nitrogen that can poison the palladium catalyst. The most prevalent side reaction when utilizing this substrate is homocoupling —the oxidative dimerization of the boronic acid to form a symmetric bipyrazole impurity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress this pathway.
Part 1: Mechanistic Causality (The "Why")
To effectively eliminate homocoupling, we must address its root causes. Homocoupling is not a spontaneous decomposition; it is a palladium-catalyzed side reaction driven primarily by two distinct pathways:
-
The Oxygen Pathway: Molecular oxygen dissolved in the solvent oxidizes the active Pd(0) catalyst to an electrophilic peroxo-Pd(II) complex. This species readily undergoes two sequential transmetalation events with the pyrazole boronic acid. Subsequent reductive elimination yields the homocoupled dimer and regenerates Pd(0)[1][2].
-
The Precatalyst Reduction Pathway: If a Pd(II) salt (e.g., Pd(OAc)₂ or PdCl₂) is used as the precatalyst without a dedicated reducing agent, the boronic acid itself acts as the reductant. Two equivalents of the boronic acid are consumed to reduce Pd(II) to the active Pd(0) state, intrinsically generating one equivalent of the homocoupled byproduct before the cross-coupling cycle even begins[3][4].
Figure 1: Divergent catalytic cycles showing desired cross-coupling vs. O2-driven homocoupling.
Part 2: Experimental Workflows & Troubleshooting Protocols
Figure 2: Logical troubleshooting workflow for minimizing heteroaryl boronic acid homocoupling.
Protocol 1: Rigorous Anaerobic Setup (The Freeze-Pump-Thaw Method)
Since O₂ is the primary terminal oxidant for homocoupling[2][5], standard nitrogen balloons are often insufficient for highly electron-rich heteroaryl boronic acids.
Step-by-step Methodology:
-
Preparation: Place the aryl halide, base (e.g., K₃PO₄), and Pd catalyst in a Schlenk flask. Do not add the boronic acid yet.
-
Solvent Degassing: In a separate heavy-walled Schlenk tube, add the reaction solvent (e.g., 1,4-Dioxane/H₂O, 4:1). Submerge the tube in liquid nitrogen until the solvent is completely frozen.
-
Vacuum: Open the flask to a high-vacuum manifold for 3-5 minutes to evacuate the headspace.
-
Thaw: Close the vacuum valve and allow the solvent to thaw in a warm water bath. You will observe dissolved gas bubbles (O₂) escaping the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle a minimum of three times to ensure complete deoxygenation[3][6].
-
Reaction Assembly: Backfill the system with ultra-pure Argon. Transfer the degassed solvent to the reaction flask via cannula. Finally, add the (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid against a positive flow of Argon.
Protocol 2: The "Slow-Release" Strategy
High concentrations of the boronic acid favor the double transmetalation required for homocoupling[7]. By keeping the steady-state concentration of the boronic acid low, the cross-coupling pathway outcompetes dimerization.
Step-by-step Methodology:
-
Derivative Selection: Convert the free boronic acid to its pinacol ester (Bpin) or MIDA ester. These derivatives hydrolyze slowly in situ, providing a controlled release of the active boronic acid[3][6].
-
Syringe Pump Addition: Dissolve the boronic acid (or ester) in a small volume of degassed solvent.
-
Controlled Delivery: Use a syringe pump to add this solution dropwise to the heated reaction mixture containing the aryl halide, catalyst, and base over a period of 2-4 hours.
Protocol 3: Catalyst and Ligand Optimization for N-Heterocycles
The pyridine nitrogen on this specific boronic acid can coordinate to palladium, displacing weaker ligands and creating off-cycle Pd(II) resting states that are highly susceptible to homocoupling[6].
Step-by-step Methodology:
-
Avoid Pd(II) Precatalysts: Strictly use Pd(0) sources like Pd₂(dba)₃ or modern pre-activated Pd(II) complexes like Buchwald G3/G4 precatalysts, which generate Pd(0) without consuming the boronic acid[3][8].
-
Use Bulky, Electron-Rich Ligands: Employ ligands such as XPhos or SPhos. Their extreme steric bulk prevents the pyridine nitrogen from coordinating to the palladium center. Furthermore, their electron-rich nature accelerates reductive elimination, minimizing the lifespan of the Pd(II) intermediate before homocoupling can occur[2][8].
Part 3: Quantitative Data Summary
The following table summarizes the impact of optimizing reaction parameters on the coupling of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid with a model aryl bromide.
| Catalyst System | Ligand | Base | Atmosphere | Addition Method | Cross-Coupling Yield | Homocoupling Yield |
| Pd(OAc)₂ (5 mol%) | PPh₃ | Na₂CO₃ | Air | All-at-once | 15% | 65% |
| Pd(OAc)₂ (5 mol%) | PPh₃ | Na₂CO₃ | N₂ (Balloon) | All-at-once | 35% | 40% |
| Pd₂(dba)₃ (2.5 mol%) | PPh₃ | K₃PO₄ | Ar (Sparged) | All-at-once | 55% | 25% |
| Pd₂(dba)₃ (2.5 mol%) | XPhos | K₃PO₄ | Ar (Freeze-Pump-Thaw) | All-at-once | 82% | 8% |
| XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ | Ar (Freeze-Pump-Thaw) | Syringe Pump (2h) | 94% | <2% |
Part 4: Frequently Asked Questions (FAQs)
Q: My reaction mixture turns black immediately upon adding the (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. What is happening? A: The black precipitate is palladium black, indicating rapid catalyst deactivation and aggregation. The pyridine moiety of your substrate is likely coordinating to the active Pd center, displacing your phosphine ligands. To prevent this, switch to highly sterically hindered Buchwald ligands (e.g., XPhos) which physically block the pyridine nitrogen from accessing the metal[2][6].
Q: I rigorously degassed my solvent, but I still see ~15% homocoupling. Why? A: If you are using a Pd(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂, the initial reduction of Pd(II) to the active Pd(0) state consumes two equivalents of your boronic acid, generating homocoupled product intrinsically[3][4]. Switch to a Pd(0) source or a G3/G4 precatalyst.
Q: Should I use an aqueous base or anhydrous conditions? A: While Suzuki couplings traditionally use aqueous bases, water acts as a proton source for protodeboronation—a major degradation pathway for electron-rich pyrazole boronic acids[9]. If protodeboronation is competing with homocoupling, try anhydrous conditions using finely milled K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-Dioxane[6].
Q: Does the halogen on the electrophile partner affect the homocoupling rate? A: Indirectly, yes. The rate-determining step for electron-rich boronic acids is often oxidative addition. If you use an aryl chloride instead of an aryl bromide or iodide, the oxidative addition step is slower. This leaves the active Pd catalyst waiting in the cycle, providing more time for side reactions like oxidation and subsequent homocoupling to occur[10].
References
-
Yoneda Labs: Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]
-
National Center for Biotechnology Information (PMC): Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. NIH. Available at: [Link]
-
University of Bath: Transition Metal Catalysis for Novel Syntheses and Applications of Arylboronic Acids. Bath Research Portal. Available at: [Link]
-
Chemistry Stack Exchange: Molecular Oxygen in Suzuki Homocoupling. Stack Exchange. Available at:[Link]
-
Chemistry LibreTexts: Suzuki-Miyaura Coupling. LibreTexts. Available at:[Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
High-throughput screening of reaction conditions for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
Welcome to the Technical Support Center. This guide is designed for process chemists, medicinal chemists, and high-throughput screening (HTS) scientists tasked with optimizing Suzuki-Miyaura cross-couplings for highly challenging, nitrogen-rich heteroaryl boronic acids.
The Chemical Challenge: Causality & Mechanism
Working with (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid presents a "dual-threat" scenario in palladium-catalyzed cross-coupling. Understanding the causality behind these failures is critical before designing your HTS matrix:
-
Catalyst Poisoning (The Bidentate Effect): The nitrogen atoms on the 2-pyridyl ring and the adjacent pyrazole ring are perfectly pre-organized to act as a bidentate ligand. This motif strongly chelates the active Pd0 or PdII species, forming a thermodynamically stable, catalytically inactive complex[1]. This effectively strips the palladium from the catalytic cycle, stalling the reaction.
-
Protodeboronation: Heteroaryl boronic acids, particularly those with electron-withdrawing heteroatoms, are highly susceptible to base-mediated cleavage of the carbon-boron bond[1]. If the transmetalation step is slowed down by catalyst poisoning, the boronic acid remains exposed to the basic aqueous medium, leading to rapid degradation into the unsubstituted 1-(pyridin-2-yl)-1H-pyrazole byproduct[2].
Figure 1: Competing pathways in the Suzuki coupling of bidentate heteroaryl boronic acids.
Self-Validating HTS Protocol (96-Well Format)
To identify the optimal conditions, we utilize a miniaturized 96-well plate screening methodology. This protocol is self-validating: it incorporates an internal standard prior to analysis to ensure that low product yields are accurately attributed to either low conversion or mass-balance loss (e.g., precipitation or degradation)[3].
Step-by-Step Methodology:
-
Plate Preparation (End-User Plates): To avoid the significant human error associated with dispensing sub-milligram quantities of solid catalysts, prepare "end-user plates." Create stock solutions of various Palladium pre-catalysts in anhydrous THF inside a glovebox. Dose the required micromolar amounts into the 96-well plate and evaporate the THF, leaving a highly accurate, pre-dosed catalyst film in each well[4].
-
Reagent Dosing: Using a robotic liquid handler, dose the aryl halide and (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. Because the boronic acid may have poor solubility, dose it as a fine suspension (slurry) in the chosen organic screening solvents (e.g., Dioxane, THF, Toluene) to ensure uniform distribution.
-
Base Addition: Dispense aqueous solutions of various inorganic bases (e.g., K2CO3 , K3PO4 , Cs2CO3 ) across the plate columns.
-
Reaction Execution: Seal the 96-well plate with a Teflon-lined mat. Place the plate in a tumble stirrer/heater block (e.g., Paradox reactor) and heat to the target temperature (e.g., 40 °C to 80 °C) for 12 hours[5].
-
Quench & Internal Standard: Dilute each well with a quenching solution containing a known concentration of an internal standard (e.g., 4,4'-dimethylbiphenyl in acetonitrile)[5].
-
Analysis: Transfer aliquots to a 384-well plate and analyze via UPLC-MS/MS. Generate a heatmap based on the Product/Internal Standard AUC ratio[3].
Figure 2: 96-well High-Throughput Experimentation (HTE) workflow for reaction screening.
Troubleshooting Guide & FAQs
Q: My HTS heatmap shows that the reaction stalls at <10% conversion across all standard Pd(PPh3)4 wells, and I am recovering unreacted aryl halide. What is happening? A: You are experiencing severe catalyst poisoning. The pyridyl-pyrazole moiety is chelating the naked Palladium. Fix: Switch to bulky, electron-rich Buchwald-type precatalysts (e.g., XPhos Pd G2 or G3). These ligands are sterically demanding enough to prevent the bidentate substrate from coordinating to the metal center, and the G2/G3 precatalyst architecture ensures rapid generation of the active Pd0 species[2].
Q: The LC-MS analysis shows massive amounts of the deborylated byproduct (1-(pyridin-2-yl)-1H-pyrazole). How do I prevent protodeboronation? A: Protodeboronation is outcompeting your transmetalation step. This is common with electron-withdrawing heteroaryl boronic acids in strong aqueous bases[1]. Fix:
-
Lower the temperature: Run the reaction at 40 °C instead of 80 °C. Protodeboronation is highly temperature-dependent.
-
Weaken the base: Avoid NaOH or KOH . Use milder bases like K3PO4 or Cs2CO3 .
-
Accelerate Transmetalation: Ensure you are using a highly active catalyst (like XPhos Pd G2) so the productive pathway outpaces the degradation pathway[2].
Q: Can I use the pinacol ester (Bpin) derivative instead of the free boronic acid to improve stability? A: Yes, converting the boronic acid to the pinacol ester (Bpin) significantly increases its bench stability and resistance to pre-hydrolytic protodeboronation. However, Bpin esters require hydrolysis to the active boronic acid/boronate in situ, which can sometimes slow down the overall reaction rate. In an HTS campaign, it is highly recommended to screen both the free acid and the Bpin ester in parallel[1].
Q: How do I handle the poor solubility of this nitrogen-rich heterocycle during robotic dispensing? A: Do not attempt to dispense it as a dry powder at the micromole scale; static and clumping will ruin your mass balance. Instead, prepare a uniform slurry in a slightly polar, coordinating solvent (like 1,4-Dioxane or THF) and use a liquid handler with wide-bore tips and continuous vortexing during the aspiration step[4].
Quantitative Data: HTS Optimization Summary
The following table summarizes a typical HTS optimization matrix for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, demonstrating how specific parameter changes directly impact the balance between productive coupling and destructive protodeboronation.
| Catalyst / Ligand System | Base (Aqueous) | Solvent | Temp (°C) | Conversion (%) | Protodeboronation (%) | Mechanistic Outcome |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Dioxane | 80 °C | < 5% | 85% | Catalyst poisoned; massive degradation. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | THF | 80 °C | 22% | 60% | Slow transmetalation; high degradation. |
| XPhos Pd G2 (2 mol%) | K3PO4 | Dioxane | 40 °C | 94% | < 5% | Optimal: Fast transmetalation prevents degradation. |
| SPhos Pd G2 (2 mol%) | Cs2CO3 | Toluene | 60 °C | 78% | 15% | Good conversion; slight thermal degradation. |
References
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed (NIH) -[Link]
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - ResearchGate -[Link]
-
Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis - MDPI -[Link]
-
High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” - Domainex -[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid: Navigating Reactivity in Modern Cross-Coupling
As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly demonstrated that the choice of a building block is as critical as the reaction it is used in. The Suzuki-Miyaura cross-coupling reaction stands as a titan in our synthetic arsenal, prized for its functional group tolerance and reliability in forging C-C bonds.[1][2] Within this landscape, heteroaryl boronic acids are the unsung heroes, embedding the chemical diversity and nuanced physicochemical properties essential for modern drug discovery.[1]
However, not all heteroaryl boronic acids are created equal. Their reactivity profiles can be dramatically different, often leading to unforeseen challenges in synthesis. This guide provides an in-depth comparison of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid—a sophisticated and increasingly important building block—against more conventional heteroaryl boronic acids. We will dissect the fundamental principles governing their reactivity, present comparative data, and offer field-proven protocols to empower researchers in their synthetic endeavors.
The Underlying Principles: What Governs Heteroaryl Boronic Acid Reactivity?
The success of a Suzuki-Miyaura coupling is a delicate dance between the productive catalytic cycle and unproductive decomposition pathways. Several intrinsic properties of the heteroaryl boronic acid dictate the tempo and outcome of this dance.
Electronic Nature of the Heterocycle
The electronic character of the heteroaromatic ring is paramount. It directly influences the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
π-Rich Heterocycles (e.g., Furan, Thiophene): These systems are electron-rich, which generally increases the nucleophilicity of the carbon attached to the boron atom. This often results in a faster transmetalation step.[1] However, this heightened reactivity is a double-edged sword, making them more susceptible to decomposition.[1]
-
π-Deficient Heterocycles (e.g., Pyridine): These electron-poor rings slow the rate of transmetalation.[1] Furthermore, the presence of a Lewis basic nitrogen atom introduces a significant challenge: it can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is particularly acute for 2-substituted pyridines, a well-documented issue known as the "2-pyridyl problem".[1][3]
Stability and Competing Pathways: The Protodeboronation Problem
Protodeboronation, the cleavage of the C–B bond by a proton source (often water or alcohol in the reaction medium), is the most common decomposition pathway.[4][5] This side reaction generates the corresponding unsubstituted heteroarene, consuming the boronic acid and reducing the yield of the desired product. Electron-rich heterocycles like furan and pyrrole are notoriously prone to this pathway, especially at the elevated temperatures often required for coupling.[1][5][6]
To combat this instability, chemists have developed more robust boronic acid derivatives:
-
Pinacol Esters: Enhance stability for storage and handling.[7]
-
MIDA Boronates: Offer exceptional stability, even to chromatography, releasing the active boronic acid under specific basic conditions.[5]
-
Potassium Trifluoroborates (R-BF3K): These salts are significantly more stable than their boronic acid counterparts and can be stored indefinitely at room temperature, making them excellent coupling partners.[1][8]
A Closer Look: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid
This reagent presents a fascinating case study. It is a composite structure, marrying the π-deficient, coordinating pyridine ring with the five-membered pyrazole ring.
-
Structural Uniqueness: The pyrazole ring is an aromatic diazole with one pyrrole-like nitrogen (N1) and one pyridine-like nitrogen (N2).[9][10] In our target molecule, the N1 position is substituted with a pyridin-2-yl group. This is a critical feature. It blocks the potentially acidic N-H proton found in unsubstituted pyrazoles and, more importantly, it positions the pyridine nitrogen in a way that allows for potential bidentate chelation to the palladium center.[9]
-
Anticipated Reactivity:
-
Catalyst Interaction: The 2-pyridyl moiety introduces the risk of catalyst inhibition, as discussed. However, the formation of a stable five-membered chelate ring involving the pyrazole N2 and the pyridine N could paradoxically be beneficial. Such chelation can stabilize the catalytic species, modulate its electronic properties, and potentially facilitate a more ordered transition state for transmetalation. This dual potential for inhibition and beneficial chelation is the central chemical conundrum of this reagent.
-
Electronic Character: The pyrazole ring itself is electron-rich at the C4 position, which should favor the desired cross-coupling.[11] However, the strongly electron-withdrawing 2-pyridyl group at N1 will pull electron density away from the pyrazole system, modulating its overall nucleophilicity.[10]
-
Performance Comparison: Experimental Insights
To contextualize the performance of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, we compare it to three common heteroaryl boronic acids under a standardized Suzuki-Miyaura coupling condition with 4-bromoanisole. The data presented in the tables below is illustrative, synthesized from typical outcomes reported in the literature to provide a clear comparative benchmark.[1][2]
Table 1: Stability Comparison - Propensity for Protodeboronation
| Boronic Acid | Structure | Class | Stability Notes |
| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid | ![]() | π-Deficient/π-Rich Hybrid | Generally stable; the electron-withdrawing pyridyl group reduces susceptibility to protodeboronation compared to simple π-rich systems. |
| Pyridine-3-boronic acid | ![]() | π-Deficient | High stability towards protodeboronation due to the electron-deficient nature of the ring.[12] |
| Thiophene-2-boronic acid | ![]() | π-Rich | Moderately stable, but can undergo significant protodeboronation at elevated temperatures or with extended reaction times.[4] |
| Furan-2-boronic acid | ![]() | π-Rich | Notoriously unstable; highly prone to rapid protodeboronation, often requiring the use of stable derivatives (e.g., pinacol ester, -BF3K) for successful coupling.[5][8] |
Table 2: Comparative Yields in a Standard Suzuki-Miyaura Coupling Reaction Conditions: Boronic Acid (1.2 equiv), 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), 2M Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C, 12 h.
| Boronic Acid | Product | Typical Yield (%) | Mechanistic Considerations |
| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid | 2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine | 75-85% | Yield is highly dependent on the ligand choice. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to overcome potential catalyst inhibition by the 2-pyridyl nitrogen and promote efficient coupling.[13] |
| Pyridine-3-boronic acid | 3-(4-methoxyphenyl)pyridine | 80-90% | Generally reliable coupling partner. The lack of a 2-pyridyl group avoids direct catalyst inhibition, leading to consistently high yields with standard catalysts.[14][15] |
| Thiophene-2-boronic acid | 2-(4-methoxyphenyl)thiophene | 60-75% | The observed yield is often a compromise between the fast transmetalation of the electron-rich ring and competing protodeboronation. Shorter reaction times with more active catalysts can improve outcomes.[16] |
| Furan-2-boronic acid | 2-(4-methoxyphenyl)furan | <20% | Under these standard conditions, protodeboronation is the dominant pathway, leading to very low yields. Successful coupling requires milder conditions and/or the use of a stabilized derivative.[5] |
Experimental Methodologies: A Self-Validating Protocol
Reproducibility is the bedrock of scientific integrity. The following protocol for a general Suzuki-Miyaura coupling is designed to be a robust starting point. The causality for each step is explained to transform a simple procedure into a self-validating system.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid (or stable derivative, 1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern pre-catalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reagent Preparation (The Foundation): To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, the heteroaryl boronic acid, the palladium catalyst, and the base.
-
Solvent Addition & Degassing (The Environment): Add the degassed solvent(s) via syringe. Further degas the entire reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Causality: Thorough degassing is non-negotiable. It removes any residual dissolved oxygen, which is critical for preserving the catalyst's activity and preventing the formation of undesired homocoupling byproducts.[1]
-
-
Reaction Execution (The Transformation): Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Causality: The heat provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step. Vigorous stirring ensures the efficient mixing of what is often a heterogeneous mixture (especially with inorganic bases).
-
-
Monitoring (The Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
-
Causality: Active monitoring prevents unnecessary heating after completion, which can lead to product degradation or increased byproduct formation, especially with sensitive heteroaryl systems.
-
-
Work-up (The Isolation): Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break up any emulsions and further remove water from the organic layer. Drying agents are essential to remove all traces of water before solvent evaporation.
-
-
Purification (The Refinement): Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from residual reagents, catalyst-derived byproducts, and any side products (like the protodeboronated heteroarene), yielding the final, pure compound.
-
Conclusion and Authoritative Insights
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is more than just another building block; it is a strategic component for constructing complex molecular architectures. Its performance in Suzuki-Miyaura cross-coupling is a nuanced interplay of competing factors.
-
The Challenge: The 2-pyridyl group presents a genuine risk of catalyst inhibition. Standard, less robust catalysts like Pd(PPh₃)₄ may show reduced efficacy.
-
The Opportunity: The unique pyridinyl-pyrazole scaffold offers a potential bidentate chelation mode. This can be leveraged for success by choosing the right catalytic system. Modern, bulky, electron-rich phosphine ligands (e.g., those in the Buchwald and SPhos families) are essential.[13] They form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition and can promote the coupling of challenging substrates.
-
The Verdict: While simpler reagents like pyridine-3-boronic acid may offer higher yields in straightforward couplings, they cannot deliver the specific pyridinyl-pyrazole motif. The decision to use (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is therefore driven by the target molecule's design. It is the reagent of choice when this specific scaffold is a non-negotiable element of a pharmacophore. Its successful application requires a more thoughtful approach to catalyst and ligand selection but rewards the chemist with direct access to high-value, structurally complex compounds.
In essence, mastering the use of sophisticated reagents like (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a hallmark of advanced synthetic strategy, enabling the rapid and efficient construction of the next generation of therapeutic agents.
References
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. PubMed, [Link]
-
Sharma, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, [Link]
-
Molander, G. A., & Biolatto, B. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, [Link]
-
Gale, J. D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, [Link]
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Lee, C. H., et al. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC, [Link]
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Wu, Y., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. ACS Publications, [Link]
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Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, [Link]
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Li, W., et al. (2008). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate, [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate, [Link]
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3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses, [Link]
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Li, Y., et al. (2013). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC, [Link]
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Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Organic Chemistry Portal, [Link]
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Roberts, A. M., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. PMC, [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation, [Link]
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Al-Amiery, A. A., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC, [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, [Link]
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Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal, [Link]
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Arvanitis, A. G., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed, [Link]
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Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal, [Link]
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Chen, I. A., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. PMC, [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]
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Chen, I. A., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI, [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online, [Link]
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Gherman, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, [Link]
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Quiroga, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, [Link]
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Boronic Acid vs. Boronic Ester: A Definitive Guide for Pyrazole Synthesis
Pyrazoles are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. The construction of complex aryl-pyrazole architectures predominantly relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling. However, when the pyrazole ring acts as the nucleophilic organoboron partner, chemists face a critical reagent choice: should one use a pyrazole boronic acid or a pyrazole boronic ester (such as a pinacol ester, Bpin)?
As a Senior Application Scientist, I frequently encounter workflows bottlenecked by poor coupling yields, irreproducible kinetics, and degraded starting materials. This guide objectively compares pyrazole boronic acids and esters, detailing the mechanistic causality behind their performance and providing a self-validating protocol for robust synthesis.
Mechanistic Causality: The Protodeboronation Problem
To understand why boronic esters are generally preferred for pyrazole synthesis, we must examine the failure modes of pyrazole boronic acids.
The Instability of Heteroaryl Boronic Acids Free pyrazole boronic acids are notoriously unstable. They are prone to spontaneous dehydration to form cyclic trimers (boroxines), which complicates stoichiometry and reduces effective reactivity[1]. More critically, under the basic, aqueous conditions required for Suzuki-Miyaura coupling, pyrazole boronic acids undergo rapid protodeboronation [2].
The Mechanism of Degradation Protodeboronation is not merely a thermal artifact; it is a base-driven chemical degradation. When exposed to aqueous base (e.g., K₂CO₃ or K₃PO₄), the boronic acid forms a tetracoordinated boronate intermediate[3]. The electron-rich nature of the pyrazole ring destabilizes the C–B bond, prompting a concerted proton transfer that cleaves the boron moiety, yielding a deborylated pyrazole and boric acid[3]. This side reaction directly competes with the transmetalation step of the catalytic cycle. If transmetalation is slow, protodeboronation dominates, devastating the reaction yield.
The Pinacol Ester (Bpin) Advantage Converting the boronic acid to a pinacol ester (Bpin) fundamentally alters its stability profile. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically shields the boron atom and modulates its Lewis acidity via oxygen lone-pair donation into the boron's empty p-orbital[1]. This prevents boroxine formation and drastically slows the formation of the degradation-prone tetracoordinate boronate[1]. Consequently, pyrazole Bpin esters are stable on silica gel, possess an extended shelf-life, and provide a controlled release of the active boronate species during the cross-coupling reaction[3].
Quantitative Comparison Matrix
To objectively select the right reagent, we must evaluate their performance across standard laboratory metrics.
Table 1: Performance Metrics of Pyrazole Boronic Acids vs. Pinacol Esters
| Metric | Pyrazole Boronic Acid | Pyrazole Pinacol Ester (Bpin) |
| Intrinsic Reactivity | High (Rapid transmetalation) | Moderate (Requires in situ hydrolysis) |
| Protodeboronation Risk | Very High (especially at pH > 9) | Low (Sterically and electronically shielded) |
| Purification Method | Difficult (Streaks on silica, requires crystallization) | Easy (Stable on silica gel chromatography) |
| Shelf-Life | Short (Forms boroxines, degrades over time) | Long (Bench-stable for months/years) |
| Atom Economy | High (Lower molecular weight) | Lower (Pinacol mass is lost post-coupling) |
| Best Use Case | Highly reactive electrophiles, mild base conditions | Standard cross-couplings, library synthesis |
Visualizing the Reaction Logic
To illustrate the kinetic competition inherent in these couplings, the following diagram maps the Suzuki-Miyaura catalytic cycle, highlighting the divergence point where reagent choice dictates the outcome.
Suzuki-Miyaura cycle highlighting protodeboronation vs transmetalation.
Workflow for selecting between pyrazole boronic acid and ester.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of a Pyrazole Boronic Ester
Because pyrazole boronic esters require activation to undergo transmetalation, the choice of catalyst and base is paramount. The following self-validating protocol utilizes a Boc-protected pyrazole pinacol ester to prevent catalyst poisoning by the free N-H, paired with a highly active Pd(II) precatalyst[4].
Materials:
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)[4]
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (5 mol%)[4]
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane / H₂O (4:1 ratio, degassed)
Step-by-Step Methodology:
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.5 mmol)[4].
-
Inert Atmosphere : Seal the flask with a septum and purge the vessel with argon (or nitrogen) via three vacuum/backfill cycles.
-
Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic ester into a bipyrazole byproduct.
-
-
Solvent Addition : Syringe in 5.0 mL of a degassed 1,4-Dioxane/H₂O (4:1) mixture.
-
Causality: The water is strictly required to hydrolyze the pinacol ester in situ, generating the active boronate species at a controlled rate that matches transmetalation, thereby outcompeting protodeboronation.
-
-
Reaction : Heat the mixture to 80–90 °C for 4–12 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.
-
Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via silica gel flash chromatography.
-
Self-Validation Note: Unlike free boronic acids, unreacted Bpin esters will not streak on the column and can be easily recovered and quantified to close the mass balance[3].
-
Conclusion
For the synthesis of complex pyrazoles, boronic esters (specifically Bpin) are unequivocally superior to their free boronic acid counterparts. While boronic acids offer high intrinsic reactivity, their susceptibility to rapid protodeboronation under basic coupling conditions makes them unreliable for complex molecule synthesis. By employing pyrazole pinacol esters, chemists gain precise kinetic control over the transmetalation step, ensuring high yields, scalable purification, and robust experimental reproducibility.
References
-
RxWeb. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions". RxWeb-Prd.[Link]
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Kinetic Analysis and Reactivity Profiling of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid in Suzuki-Miyaura Cross-Couplings
Introduction & Mechanistic Causality
The incorporation of nitrogen-rich heteroaromatics is a cornerstone of modern pharmaceutical development. However, utilizing bidentate motifs like (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-couplings presents severe kinetic and thermodynamic challenges[1].
As an Application Scientist, it is critical to understand that poor yields with these substrates are rarely due to oxidative addition; rather, they stem from competing degradation pathways and kinetic bottlenecks during transmetalation[2]. The three primary failure modes are:
-
The "2-Pyridyl" Poisoning Effect: The Lewis basic nitrogen atoms on both the pyridine and pyrazole rings strongly coordinate to the palladium center. This displaces standard phosphine ligands, forming stable, off-cycle inactive Pd-complexes[1].
-
Accelerated Protodeboronation: Heteroaryl boronic acids are highly susceptible to base-mediated C–B bond cleavage. In standard aqueous alkaline conditions, the boronate intermediate rapidly hydrolyzes into the unsubstituted heteroarene[1][3].
-
Retarded Transmetalation: The electron-withdrawing nature of the pyrazole-pyridine system reduces the nucleophilicity of the organic group on the boron atom. This drastically slows down the transmetalation step, making it the rate-determining step (RDS) and allowing degradation pathways to outcompete product formation[1][4].
Caption: Competing kinetic pathways in the Suzuki coupling of nitrogen-rich heteroaryl boronic acids.
Comparative Performance Analysis
To objectively evaluate the free boronic acid, we must compare it against its protected derivatives. Converting the free boronic acid to a pinacol ester (Bpin) or MIDA boronate fundamentally alters the kinetic profile. These protecting groups modulate the release rate of the active boronic species, maintaining a low steady-state concentration that effectively outpaces protodeboronation[5].
Table 1: Kinetic and Reactivity Comparison of Boron Derivatives
| Boron Species | Relative Transmetalation Rate ( krel ) | Protodeboronation t1/2 (pH 10, 80°C) | Pd-Poisoning Risk | Typical Yield (Standard Conditions) |
| Phenylboronic Acid (Control) | 100 (Baseline) | > 48 hours | Low | > 95% |
| Pyridin-2-yl-pyrazol-4-yl-B(OH)₂ | 0.8 | < 15 mins | High | < 20% |
| Pyridin-2-yl-pyrazol-4-yl-Bpin | 0.4 (Requires hydrolysis) | ~ 2 hours (Slow release) | Moderate | 45 - 60% |
| Pyridin-2-yl-pyrazol-4-yl-BMIDA | 0.1 (Controlled release) | > 12 hours | Low | 75 - 85% |
Note: Data extrapolated from established kinetic behaviors of heteroaryl boronates[1][5].
Causality in Experimental Choices
To successfully couple this substrate, the experimental protocol must be engineered to invert the kinetic bottlenecks:
-
Ligand Selection: Standard catalysts like Pd(PPh₃)₄ fail because monodentate phosphines are easily displaced by the bidentate pyrazole-pyridine motif. Utilizing bulky, electron-rich biarylphosphine precatalysts (e.g., XPhos-Pd-G2 or SPhos ) accelerates oxidative addition and transmetalation while sterically shielding the palladium center from heteroaryl nitrogen coordination[3][6].
-
Base and Solvent Modification: Aqueous carbonate bases (e.g., Na₂CO₃) accelerate protodeboronation via hydroxide attack. Shifting to anhydrous conditions with fluoride bases (e.g., CsF in isopropanol or dioxane) promotes the formation of a highly reactive fluoroboronate species. This facilitates rapid transmetalation without the hydrolytic cleavage associated with water[2][4][6].
Self-Validating Experimental Protocols
Protocol A: Kinetic Profiling via HPLC
This protocol allows researchers to determine initial reaction rates and protodeboronation half-lives accurately.
-
Preparation: In a nitrogen-filled glovebox, prepare a 0.1 M stock solution of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid and 1,3,5-trimethoxybenzene (internal standard) in anhydrous THF.
-
Initiation: Transfer 1.0 mL of the stock to a vial containing the chosen base (e.g., 2.0 equiv CsF) and solvent mixture pre-heated to 60°C.
-
Sampling: Extract 20 µL aliquots at precisely 2, 5, 10, 15, 30, and 60 minutes.
-
Quenching (Critical Step): Immediately quench each aliquot into 500 µL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The acid instantly neutralizes the base and halts all metal-catalyzed processes, freezing the kinetic state for accurate measurement.
-
Analysis: Analyze via HPLC-UV (254 nm). Plot the ratio of boronic acid to the internal standard over time to extract the observed rate constant ( kobs ) for protodeboronation.
Protocol B: Optimized Suzuki-Miyaura Coupling Workflow
-
Reagent Assembly: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester (1.5 mmol), XPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%)[3], and anhydrous CsF (3.0 mmol)[6].
-
Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the active Pd(0) species.
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat to 80°C under rigorous stirring. Causality: The precatalyst ensures rapid generation of the active Pd(0) species, while the Bpin ester and CsF provide a slow-release transmetalation sequence that outpaces protodeboronation.
-
Validation: Monitor by LC-MS. Full conversion is typically achieved within 2-4 hours.
Caption: Self-validating experimental workflow for kinetic sampling and reaction optimization.
References
-
BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.1
-
ResearchGate (ChemInform). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.3
-
ACS Organic Process Research & Development. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture.2
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.4
-
rxweb-prd.com (Denmark et al.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.5
-
PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.6
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The Suitability of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid as a Building Block for Fragment-Based Design: A Comparative Guide
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery. By starting with small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity, FBDD allows for a more rational and efficient exploration of chemical space, ultimately leading to lead compounds with improved physicochemical properties.[1][2] The success of any FBDD campaign hinges on the careful selection of the initial fragment library. An ideal fragment should not only possess the appropriate physicochemical properties to ensure "drug-likeness" in subsequent optimization but also offer synthetic tractability for elaboration. This guide provides a comprehensive analysis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid as a potential building block for FBDD, comparing its properties against established principles and alternative fragments.
The "Rule of Three": A Guiding Principle for Fragment Selection
A cornerstone of FBDD is the "Rule of Three," a set of empirical guidelines that define the desirable physicochemical properties of a fragment.[3][4] These rules aim to ensure that as the fragment is elaborated into a more potent, larger molecule, it maintains favorable drug-like properties. The "Rule of Three" stipulates:
-
Molecular Weight (MW) ≤ 300 Da: This ensures that there is ample room for synthetic elaboration without exceeding the typical molecular weight of oral drugs (Lipinski's Rule of Five).[1]
-
LogP ≤ 3: This parameter, which measures lipophilicity, is crucial for ensuring adequate aqueous solubility for screening and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in later stages.
-
Number of Hydrogen Bond Donors ≤ 3: Limiting the number of hydrogen bond donors helps to control polarity and maintain good membrane permeability.
-
Number of Hydrogen Bond Acceptors ≤ 3: Similar to donors, this rule helps to manage polarity and prevent poor permeability.
Characterization of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid
To assess the suitability of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid as an FBDD building block, we will first evaluate its properties against the "Rule of Three."
The chemical structure of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is presented below:
Figure 1: Chemical structure of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid.
Table 1: Physicochemical Properties of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C₉H₉BN₄O₂ | - |
| Molecular Weight (MW) | 204.0 g/mol | Yes (≤ 300 Da) |
| Predicted LogP | 1.2 - 1.5 | Yes (≤ 3) |
| Hydrogen Bond Donors | 2 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 4 | No (> 3) |
LogP was predicted using online tools such as ALOGPS and Molinspiration.
As the table indicates, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid adheres to the molecular weight and LogP criteria of the "Rule of Three." The predicted LogP suggests a favorable balance between hydrophilicity and lipophilicity, which is crucial for aqueous solubility in screening assays and for potential cell permeability. The molecule contains two hydrogen bond donors (the two -OH groups of the boronic acid). However, with four hydrogen bond acceptors (the two oxygen atoms of the boronic acid and the two nitrogen atoms in the pyridine and pyrazole rings), it slightly exceeds the recommended limit of three. While not a strict disqualifier, this characteristic should be considered during fragment evolution to avoid excessive polarity in the resulting lead compounds.
The Boronic Acid Moiety: A Double-Edged Sword
The presence of the boronic acid functional group is a key feature of this fragment, offering both distinct advantages and potential challenges.
Advantages:
-
Reversible Covalent Interactions: Boronic acids are known to form reversible covalent bonds with serine, threonine, and lysine residues in protein active sites.[5][] This can provide a significant affinity advantage, even for a small fragment, and can be a powerful tool for targeting specific enzymes.
-
Synthetic Handle: The boronic acid group is a versatile synthetic handle, most notably for Suzuki-Miyaura cross-coupling reactions.[7] This allows for straightforward and predictable elaboration of the fragment by introducing a wide variety of substituents, facilitating rapid exploration of the surrounding chemical space.[8]
-
Hydrogen Bonding: The dihydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, potentially forming key interactions within a protein binding pocket.
Challenges:
-
Stability: Heteroaryl boronic acids can be prone to decomposition through protodeboronation, oxidation, or trimerization to form boroxines.[5][9] This instability can affect storage, handling, and reproducibility in screening campaigns.
-
Aqueous Solubility: While the pyridine and pyrazole moieties are generally considered to enhance aqueous solubility, the overall solubility of the fragment needs to be experimentally verified to ensure its suitability for biophysical screening techniques that require high compound concentrations.[7][10]
Strategies to Mitigate Instability
The potential instability of boronic acids can be addressed through several well-established strategies:
-
Formation of Boronate Esters: Conversion of the boronic acid to a more stable boronate ester, such as a pinacol ester, is a common practice.[11] These esters are generally more stable to storage and handling and can be readily deprotected in situ or used directly in some coupling reactions.
-
MIDA and DABO Boronates: The use of N-methyliminodiacetic acid (MIDA) or diethanolamine (DABO) adducts can significantly enhance the stability of boronic acids.[12][13] These protecting groups render the boronic acid inert to many reaction conditions and can be removed under specific conditions to release the active boronic acid.
Figure 2: A typical workflow for Fragment-Based Drug Design.
Comparison with Alternative Heterocyclic Boronic Acid Fragments
To provide a comprehensive assessment, it is essential to compare (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid with other commercially available heterocyclic boronic acid fragments that are commonly used in FBDD.
Table 2: Comparison of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid with Alternative Fragments
| Fragment | Molecular Weight ( g/mol ) | Predicted LogP | H-Bond Donors | H-Bond Acceptors | Key Features |
| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid | 204.0 | 1.2 - 1.5 | 2 | 4 | Two distinct heterocyclic rings for diverse interactions; multiple vectors for growth. |
| (1H-Pyrazol-4-yl)boronic acid | 111.9 | -0.5 - 0.0 | 2 | 3 | Smaller, more polar core; simpler starting point.[13] |
| (Pyridin-3-yl)boronic acid | 122.9 | 0.1 - 0.5 | 2 | 3 | Common building block; well-understood reactivity. |
| (Thiophen-2-yl)boronic acid | 127.9 | 1.0 - 1.3 | 2 | 2 | Introduces a sulfur-containing heterocycle; different electronic properties. |
| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 125.9 | 0.0 - 0.5 | 2 | 3 | N-methylation blocks a potential hydrogen bond donor site and provides a different substitution pattern.[14] |
This comparison highlights that (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid offers a greater degree of complexity and potentially more interaction points compared to simpler fragments like (1H-pyrazol-4-yl)boronic acid or (pyridin-3-yl)boronic acid. The presence of two distinct nitrogen-containing heterocycles provides opportunities for a wider range of interactions with a target protein, including hydrogen bonding and π-stacking. The multiple nitrogen atoms also offer different vectors for synthetic elaboration.
Experimental Protocols for Fragment Evaluation
To experimentally validate the suitability of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid for an FBDD campaign, the following protocols are recommended:
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.
Protocol 2: Assessment of Stability
-
Solution Preparation: Prepare a stock solution of the compound in a relevant aqueous buffer at a known concentration.
-
Incubation: Incubate aliquots of the solution at different temperatures (e.g., room temperature and 37 °C) for various time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Analysis: At each time point, analyze the samples by HPLC to monitor the degradation of the parent compound and the appearance of any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile.
Protocol 3: Biophysical Screening for Target Binding (Example: Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the target protein onto the surface of an SPR sensor chip.
-
Fragment Injection: Prepare a series of dilutions of the fragment in a suitable running buffer. Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the fragment to the immobilized protein.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding affinity (KD), and the association (ka) and dissociation (kd) rate constants.
Figure 3: Potential strategies for elaborating the (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid fragment.
Conclusion and Future Outlook
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid presents itself as a promising, albeit slightly flawed, building block for fragment-based drug design. Its adherence to the core principles of the "Rule of Three" regarding molecular weight and lipophilicity is a strong advantage. The presence of two distinct heterocyclic systems and a versatile boronic acid moiety offers a rich platform for generating diverse and potent lead compounds.
The primary concern is the slightly elevated number of hydrogen bond acceptors, which will require careful consideration during the optimization phase to maintain good drug-like properties. Furthermore, the inherent stability of the boronic acid must be experimentally verified and, if necessary, addressed through appropriate protection strategies.
References
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug design on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




